molecular formula C16H25NO B417226 2-ethyl-N-(2-phenylethyl)hexanamide

2-ethyl-N-(2-phenylethyl)hexanamide

货号: B417226
分子量: 247.38g/mol
InChI 键: YFBYOJKFHKENIG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-ethyl-N-(2-phenylethyl)hexanamide is a useful research compound. Its molecular formula is C16H25NO and its molecular weight is 247.38g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-ethyl-N-(2-phenylethyl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethyl-N-(2-phenylethyl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C16H25NO

分子量

247.38g/mol

IUPAC 名称

2-ethyl-N-(2-phenylethyl)hexanamide

InChI

InChI=1S/C16H25NO/c1-3-5-11-15(4-2)16(18)17-13-12-14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3,(H,17,18)

InChI 键

YFBYOJKFHKENIG-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NCCC1=CC=CC=C1

规范 SMILES

CCCCC(CC)C(=O)NCCC1=CC=CC=C1

产品来源

United States
Foundational & Exploratory

Synthesis Pathways and Reaction Mechanisms for 2-Ethyl-N-(2-phenylethyl)hexanamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Deconstruction

The synthesis of 2-ethyl-N-(2-phenylethyl)hexanamide represents a classic challenge in organic chemistry: the coupling of a sterically hindered aliphatic carboxylic acid with a highly nucleophilic primary amine. This molecule merges the lipophilic, branched tail of 2-ethylhexanoic acid with the aromatic, pharmacologically relevant framework of 2-phenylethylamine.

Because of the α -ethyl branching on the carboxylic acid, the carbonyl carbon is sterically shielded. This structural feature significantly raises the activation energy ( Ea​ ) required for direct nucleophilic attack, rendering standard thermal amidation inefficient without catalytic intervention or prior electrophilic activation1[1]. This guide dissects the mechanistic pathways, self-validating experimental protocols, and quantitative metrics necessary to synthesize this compound with high purity and yield.

SynthesisRoutes Target 2-ethyl-N-(2-phenylethyl)hexanamide Amine 2-Phenylethylamine Amine->Target Acid 2-Ethylhexanoic Acid Chloride 2-Ethylhexanoyl Chloride Acid->Chloride SOCl2 Catalyst Boron Catalyst Acid->Catalyst Heat, -H2O Coupling Coupling Reagents Acid->Coupling Activation Chloride->Target + Amine, Base Catalyst->Target + Amine Coupling->Target + Amine

Synthesis pathways for 2-ethyl-N-(2-phenylethyl)hexanamide.

Reaction Mechanisms & Pathway Dynamics

To overcome the steric hindrance of the α -branched acid, three primary synthetic pathways are utilized in modern laboratories.

Pathway A: Acyl Chloride-Mediated Amidation (Schotten-Baumann Variant)

The most robust method involves converting 2-ethylhexanoic acid into 2-ethylhexanoyl chloride using thionyl chloride ( SOCl2​ ) or oxalyl chloride ( (COCl)2​ ). This transformation converts the poor hydroxyl leaving group into a highly labile chloride ion, drastically increasing the electrophilicity of the carbonyl carbon.

During the coupling phase, 2-phenylethylamine acts as the nucleophile. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon, forming a zwitterionic tetrahedral intermediate. An auxiliary base (typically Triethylamine or DIPEA) is required to deprotonate the intermediate and neutralize the generated HCl. Without this base, the HCl byproduct would protonate unreacted 2-phenylethylamine, rendering it non-nucleophilic and stalling the reaction2[2].

Mechanism A Acyl Chloride C Tetrahedral Intermediate A->C Attack B Phenethylamine B->C D Deprotonation C->D Base E Cl- Elimination D->E Collapse F Amide Product E->F -Cl-

Nucleophilic acyl substitution mechanism via tetrahedral intermediate.
Pathway B: Direct Catalytic Amidation

For a more atom-economical approach, direct amidation can be achieved using boron-based catalysts (e.g., boric acid or arylboronic acids). The catalyst reacts with the carboxylic acid to form a transient acyloxyborate intermediate. This intermediate effectively lowers the activation energy for nucleophilic attack. The reaction is driven to completion by the continuous azeotropic removal of water using a Dean-Stark apparatus3[3].

Pathway C: Advanced Coupling Reagents

In scenarios where acid chlorides are too harsh, modern coupling reagents like TCFH (tetramethylchloroformamidinium hexafluorophosphate) paired with N-methylimidazole (NMI) are highly effective. TCFH generates a highly reactive acyl imidazolium species in situ, which is particularly adept at overcoming the steric hindrance of α -branched acids without generating toxic byproducts4[4].

Quantitative Data & Yield Comparison

The choice of synthetic pathway directly impacts the yield, reaction time, and purity profile of the final amide. The table below summarizes the empirical data across the three methodologies.

Synthesis PathwayReagents / CatalystsReaction Temp (°C)Time (h)Yield (%)Purity (%)
Acyl Chloride SOCl₂, Et₃N, DCM0 to 252 - 488 - 92>98
Coupling Reagent TCFH, NMI, MeCN251280 - 85>95
Direct Catalytic Boric Acid (5 mol%), Toluene110 (Dean-Stark)18 - 2470 - 75>90

Self-Validating Experimental Protocol: Acyl Chloride Route

The following protocol utilizes the acyl chloride pathway. It is designed as a self-validating system ; the causality behind the workup steps ensures that the intrinsic chemical properties of the impurities drive them into the aqueous phase, leaving only the pure target molecule in the organic phase.

Step-by-Step Methodology
  • Activation (Formation of Acyl Chloride): In an oven-dried round-bottom flask under N2​ atmosphere, dissolve 2-ethylhexanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (1 drop). Slowly add oxalyl chloride (1.2 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours until gas evolution ( CO2​ , CO ) ceases. Concentrate in vacuo to remove excess oxalyl chloride.

  • Coupling Setup: Re-dissolve the crude 2-ethylhexanoyl chloride in fresh anhydrous DCM. In a separate flask, prepare a solution of 2-phenylethylamine (1.1 equiv) and Triethylamine (1.5 equiv) in DCM.

  • Amidation: Cool the amine solution to 0 °C. Add the acyl chloride solution dropwise over 30 minutes to control the exothermic reaction and prevent side-product formation. Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Control (IPC): Quench a 10 μ L aliquot in methanol. Analyze via LC-MS. The disappearance of the amine peak and the presence of the target mass ( [M+H]+ = 248.4) indicates completion.

  • Orthogonal Aqueous Workup (Self-Validation Phase):

    • Wash 1 (1M HCl): Protonates any unreacted 2-phenylethylamine, converting it to a water-soluble ammonium salt. Causality: Removes nucleophilic impurities.

    • Wash 2 (Saturated NaHCO3​ ): Deprotonates any residual 2-ethylhexanoic acid (formed from unreacted acyl chloride hydrolysis), converting it to a water-soluble sodium carboxylate. Causality: Removes electrophilic/acidic impurities.

    • Wash 3 (Brine): Breaks emulsions and pre-dries the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield 2-ethyl-N-(2-phenylethyl)hexanamide as a viscous oil or low-melting solid.

Workflow S1 Reaction Setup (Dry DCM, N2) S2 Amine & Base Addition S1->S2 S3 Acyl Chloride Addition (0 °C) S2->S3 S4 IPC (LC-MS) S3->S4 RT, 2h S4->S3 Incomplete S5 Aqueous Workup (Acid/Base) S4->S5 >95% Conv. S6 Product Isolation S5->S6

Self-validating experimental workflow for acyl chloride-mediated amidation.

References

  • Synthetic Applications of 2-Ethylhexanoic Acid Derived Reagents , ResearchGate. 1

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses , Testbook. 2

  • Direct Amide Formation Between Carboxylic Acids and Amines , Durham E-Theses. 3

  • General Chemoselective Hindered Amide Coupling Enabled by TCFH , Royal Society of Chemistry. 4

  • Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis , MIT Open Access Articles. 5

Sources

Physicochemical Properties and Thermal Stability of 2-Ethyl-N-(2-phenylethyl)hexanamide: A Comprehensive Profiling Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

In the landscape of drug development and materials science, secondary amides serve as critical structural motifs. 2-ethyl-N-(2-phenylethyl)hexanamide is a highly lipophilic secondary amide formed by the condensation of 2-ethylhexanoic acid and 2-phenylethylamine. As a model compound, it provides exceptional insights into how steric hindrance and aromatic-aliphatic interplay govern molecular stability.

As an Application Scientist evaluating this compound for potential use as an active pharmaceutical ingredient (API) precursor or a high-performance chemical intermediate, understanding its physicochemical boundaries is non-negotiable. This guide deconstructs the structural dynamics, thermal resilience, and chemical stability of 2-ethyl-N-(2-phenylethyl)hexanamide, providing field-proven, self-validating analytical protocols.

Electronic Foundations and Physicochemical Profiling

The Amide Bond Conjugation and Steric Shielding

The core of this molecule is its secondary amide linkage. Amides are fundamentally characterized by a conjugated system wherein the non-bonding electrons (NBEs) of the nitrogen atom delocalize into the adjacent carbonyl ( C=O ) group (1)[1]. This resonance stabilization restricts rotation around the C-N bond, enforcing a planar geometry that significantly enhances chemical stability compared to esters or primary amines.

However, 2-ethyl-N-(2-phenylethyl)hexanamide possesses two unique structural modifiers:

  • The 2-Ethyl Branching: The aliphatic chain derived from 2-ethylhexanoic acid places a bulky ethyl group directly adjacent to the carbonyl carbon (the α -position). This steric bulk acts as a physical shield, drastically reducing the kinetic rate of nucleophilic attack (e.g., hydrolysis) on the carbonyl carbon.

  • The Phenethyl Moiety: The addition of the aromatic ring increases the molecule's lipophilicity and introduces the potential for π−π stacking interactions, which influence its solid-state packing and solubility profile. Secondary amides derived from aliphatic acids typically exhibit specific solubility behaviors dictated by their hydrogen-bonding networks, often requiring careful modulation during formulation (2)[2].

Quantitative Physicochemical Data

Because amides are heavily utilized in drug discovery to explore complementary chemical space (3)[3], establishing a baseline property profile is the first step in formulation. The parent compound, 2-ethylhexanamide, exhibits a high boiling point of 274.6°C and a LogP of ~2.4 (4)[4]. The addition of the phenethyl group shifts these parameters significantly.

PropertyValue / Extrapolated EstimateCausality / Structural Driver
Molecular Formula C16​H25​NO -
Molecular Weight 247.38 g/mol -
H-Bond Donors/Acceptors 1 (N-H) / 1 (C=O)Secondary amide linkage limits donor capacity compared to primary amides, reducing aqueous solubility.
LogP (Predicted) ~4.2 - 4.8High lipophilicity driven by the synergistic hydrophobicity of the 8-carbon branched chain and the aromatic ring.
Boiling Point > 350°CHigh molecular weight and strong intermolecular hydrogen bonding between amide groups.
Physical State (25°C) Viscous liquid to low-melting solidThe α -branching of the 2-ethyl group disrupts highly ordered crystal lattice packing.

Analytical Workflows and Methodologies

To rigorously evaluate this compound for downstream applications (such as hot-melt extrusion or prolonged shelf-life storage), a self-validating analytical workflow must be established.

StabilityWorkflow Start 2-ethyl-N-(2-phenylethyl)hexanamide API Precursor Phase1 Physicochemical Characterization Start->Phase1 Phase2 Thermal Stability Profiling Start->Phase2 Phase3 Chemical Stability Assessment Start->Phase3 Solubility Aqueous & Lipid Solubility (Shake-Flask Method) Phase1->Solubility LogP Lipophilicity (LogP/LogD) (RP-HPLC Analysis) Phase1->LogP Integration Comprehensive Stability Profile & Formulation Viability Solubility->Integration LogP->Integration DSC DSC Analysis (Melting Point & Polymorphism) Phase2->DSC TGA TGA Analysis (Degradation Onset & Mass Loss) Phase2->TGA DSC->Integration TGA->Integration Hydrolysis Hydrolytic Stability (pH 1.2 to 7.4 buffers) Phase3->Hydrolysis Hydrolysis->Integration

Workflow for the physicochemical and thermal profiling of lipophilic amides.

Thermal Stability Profiling (TGA & DSC)

Thermal stability dictates manufacturability. If the compound degrades near its melting point, techniques like hot-melt extrusion are invalidated.

Protocol 1: Thermogravimetric Analysis (TGA) Causality: TGA isolates mass loss events. By running the experiment under a strict nitrogen purge, we isolate purely thermal decomposition (e.g., bond homolysis) from oxidative degradation, providing a true measure of the molecule's intrinsic thermal resilience.

  • Preparation: Tare a platinum or alumina pan in the TGA instrument.

  • Loading: Accurately weigh 5.0 ± 0.2 mg of 2-ethyl-N-(2-phenylethyl)hexanamide into the pan.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min for 15 minutes prior to heating to establish a strictly inert atmosphere.

  • Execution: Heat the sample from 25°C to 600°C at a constant ramp rate of 10°C/min.

  • Self-Validation: Run an empty pan baseline subtraction under identical conditions prior to the sample run to account for buoyancy effects at high temperatures.

  • Data Extraction: Analyze the thermogram for T5%​ (temperature at 5% mass loss) and Tmax​ (peak of the first derivative curve, DTG). For sterically hindered amides, Tonset​ typically exceeds 250°C.

Protocol 2: Differential Scanning Calorimetry (DSC) Causality: DSC identifies phase transitions without mass loss. We use a pinhole-crimped pan to allow any trace volatile impurities (like residual synthesis solvents) to escape without causing pressure artifacts that could mask the true melting endotherm.

  • Preparation: Weigh 3–5 mg of the sample into a standard aluminum crucible and seal with a pinhole lid.

  • Execution: Equilibrate at 25°C. Ramp at 10°C/min to 300°C under a continuous nitrogen purge (50 mL/min).

  • Analysis: Identify the melting point ( Tm​ ) and glass transition temperature ( Tg​ ), which is particularly relevant if the branched aliphatic chain forces the compound into an amorphous state upon cooling.

Chemical and Hydrolytic Stability

While the amide functional group is enzymatically labile in vivo and often requires bioisosteric replacement to improve metabolic stability (5)[5], its in vitro chemical stability is exceptionally high. The 2-ethyl group provides intense steric shielding against hydrolytic cleavage.

Protocol 3: Stability-Indicating RP-HPLC Assay Causality: To prove the steric shielding effect, we subject the compound to accelerated hydrolytic stress. A frozen control ensures that any observed degradation is strictly a result of the chemical stressor, isolating the variable of interest.

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile.

  • Stress Conditions: Dilute the stock to 100 µg/mL in three separate vials containing: pH 1.2 HCl (simulated gastric fluid), pH 7.4 Phosphate Buffer (physiological), and pH 10.0 NaOH (accelerated basic stress).

  • Incubation: Incubate the vials at 40°C in a thermoshaker.

  • Sampling & Quenching: At t=0,24,48,and 72 hours, extract 100 µL aliquots and immediately neutralize them with an equal volume of opposing buffer to halt degradation.

  • Self-Validation (Control): Maintain a 100 µg/mL aliquot at -20°C. Analyze this control alongside the stressed samples to verify that peak area reductions are not due to analytical variance or auto-degradation in the solvent.

  • Chromatography: Analyze via RP-HPLC using a C18 column (250 x 4.6 mm, 5 µm). Mobile phase: Water/Acetonitrile (30:70 v/v); Flow rate: 1.0 mL/min; UV detection at 210 nm (amide bond) and 254 nm (aromatic ring).

Conclusion

2-ethyl-N-(2-phenylethyl)hexanamide represents a masterclass in structural property modulation. The inherent resonance stability of the amide bond, coupled with the extreme steric shielding of the α -ethyl branch, yields a compound with high thermal resilience and chemical stability. However, its high lipophilicity (driven by the phenethyl and 2-ethylhexyl groups) demands rigorous solubility profiling during formulation. By employing the self-validating TGA, DSC, and HPLC protocols outlined above, researchers can confidently map the physicochemical boundaries of this compound and similar lipophilic amide intermediates.

References

  • Principles of Drug Action 1, Spring 2005, Amides. Auburn University. Available at:[1]

  • Application Notes and Protocols: 2-Ethylhexanamide as a Solvent in Organic Reactions. BenchChem. Available at:[4]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health (NIH). Available at:[5]

  • Physicochemical properties of amides and esters and complementary chemical space. ResearchGate. Available at:[3]

  • The impact of N-methylation on aqueous solubility and lipophilicity. WordPress (GSK Data Analysis). Available at:[2]

Sources

In Vitro Toxicity and Safety Profile of 2-ethyl-N-(2-phenylethyl)hexanamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-ethyl-N-(2-phenylethyl)hexanamide (CAS: 333441-91-1) is a synthetic, lipophilic aliphatic amide. Structurally characterized by an N-substituted hexanamide backbone coupled with a phenylethyl moiety, it belongs to a chemical class frequently utilized in sensory modulation (e.g., TRPM8 agonists and cooling agents) and as pharmaceutical intermediates[1]. As regulatory scrutiny over synthetic amides intensifies, establishing a rigorous, self-validating in vitro safety profile is paramount.

This whitepaper provides an authoritative framework for evaluating the in vitro toxicity of 2-ethyl-N-(2-phenylethyl)hexanamide. By synthesizing predictive toxicology with empirical methodologies, this guide details the causality behind specific assay selections, ensuring that researchers can generate robust, regulatory-compliant safety data.

Physicochemical Drivers of Toxicity

The toxicological behavior of 2-ethyl-N-(2-phenylethyl)hexanamide is fundamentally dictated by its structure. The lipophilic hexanamide tail facilitates rapid penetration across phospholipid bilayers, while the amide bond serves as a primary site for hepatic metabolism.

While aliphatic amides generally exhibit low to moderate baseline toxicity, high concentrations can induce specific cellular stress pathways[2]. Structurally related synthetic cooling agents, such as N,2,3-trimethyl-2-isopropylbutamide (WS-23) and N-ethyl-p-menthane-3-carboxamide (WS-3), have demonstrated dose-dependent cytotoxicity and reactive oxygen species (ROS) generation in respiratory epithelial models[3]. Furthermore, aliphatic amines and amides can act as severe local irritants if not properly formulated[4]. Therefore, the testing cascade must account for both systemic metabolic liabilities and localized tissue irritation.

ToxicityWorkflow A 2-ethyl-N-(2-phenylethyl)hexanamide (Test Compound) B Physicochemical & In Silico Profiling A->B C In Vitro Cytotoxicity (HepG2, BEAS-2B) B->C D Genotoxicity Testing (Ames, Micronucleus) B->D E 3D Tissue Models (Skin/Eye Irritation) B->E F Mechanistic Assays (ROS, TRPM8 Modulation) C->F D->F E->F

Fig 1: Systematic in vitro safety evaluation workflow for aliphatic amides.

Core In Vitro Toxicity Workflows

To ensure trustworthiness, every protocol described below is designed as a self-validating system —incorporating internal controls that confirm the assay's functional integrity independent of the test compound's results.

Cytotoxicity Evaluation (Hepatic & Respiratory Models)

Causality: Aliphatic amides are primarily metabolized in the liver, making human hepatocellular carcinoma (HepG2) cells the gold standard for assessing hepatotoxicity and metabolic clearance[2]. Additionally, because sensory amides are frequently incorporated into inhalable products (e.g., e-liquids), evaluating respiratory toxicity using human bronchial epithelial cells (BEAS-2B or NCI-H292) is critical to rule out inhalation-induced epithelial damage[3][5].

Step-by-Step Methodology (CellTiter-Glo ATP Assay):

  • Cell Seeding: Seed HepG2 and BEAS-2B cells at a density of 1×104 cells/well in opaque 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

  • Compound Preparation: Dissolve 2-ethyl-N-(2-phenylethyl)hexanamide in DMSO. Prepare a 10-point serial dilution (0.1 µM to 1000 µM). Ensure final DMSO concentration in the culture media does not exceed 0.5% (v/v).

  • Treatment & Controls:

    • Test: Apply the compound dilutions to the cells.

    • Vehicle Control: 0.5% DMSO in media (establishes 100% baseline viability).

    • Positive Control: 0.1% Triton X-100 (validates the assay's ability to detect complete cell death).

  • Incubation: Incubate for 24h and 48h to assess acute vs. prolonged exposure effects.

  • Quantification: Add CellTiter-Glo reagent (equal volume to culture media) to lyse cells and stabilize the luminescent signal. Incubate for 10 minutes at room temperature.

  • Analysis: Measure luminescence. Calculate the IC₅₀ using non-linear regression analysis.

Genotoxicity and Mutagenicity

Causality: The phenylethyl moiety and potential N-dealkylation metabolites necessitate screening for DNA reactivity. While primary aliphatic amides generally lack direct mutagenic potential[4], secondary oxidative stress can induce clastogenic events[3].

Step-by-Step Methodology (Ames Test - OECD TG 471):

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) overnight.

  • Metabolic Activation: Prepare rat liver S9 fraction mix to simulate mammalian hepatic metabolism. This is a critical self-validating step to detect pro-mutagens.

  • Exposure: Mix 100 µL of the bacterial suspension, 500 µL of S9 mix (or buffer for non-activated tests), and the test compound (up to 5000 µ g/plate ).

  • Plating: Add to top agar containing trace histidine/biotin, and pour over minimal agar plates.

  • Validation Controls: Use 2-Aminoanthracene as a positive control for S9-activated plates, and Sodium Azide for non-activated plates.

  • Scoring: Incubate for 48 hours at 37°C. A dose-dependent increase in revertant colonies (≥2-fold over vehicle) indicates mutagenicity.

3D Tissue Modeling for Local Irritation

Causality: 2D cell cultures lack the stratum corneum barrier, leading to false-positive irritation results for lipophilic compounds. Utilizing Reconstructed Human Epidermis (RhE) provides a physiologically relevant model to assess dermal safety[4].

Step-by-Step Methodology (RhE Irritation - OECD TG 439):

  • Equilibration: Transfer RhE tissues (e.g., EpiDerm™) to maintenance medium and incubate overnight.

  • Application: Apply 30 µL (or 30 mg) of 2-ethyl-N-(2-phenylethyl)hexanamide directly to the apical surface of the tissue.

  • Exposure: Incubate for 60 minutes. Use PBS as a negative control and 5% SDS as a positive control.

  • Washing: Thoroughly rinse the tissues with PBS to remove the test substance.

  • Viability Assessment: Transfer tissues to MTT solution (1 mg/mL) for 3 hours. Extract the formazan dye using isopropanol and measure absorbance at 570 nm.

  • Interpretation: Tissue viability 50% relative to the negative control classifies the compound as an irritant (GHS Category 2).

Mechanistic Toxicology: Target vs. Off-Target Effects

Aliphatic amides containing bulky hydrophobic groups often exhibit affinity for Transient Receptor Potential (TRP) channels, specifically TRPM8 (the cold/menthol receptor)[5]. While TRPM8 activation is a desired pharmacological or sensory trait, excessive intracellular calcium ( Ca2+ ) influx can trigger mitochondrial stress[6].

Furthermore, the accumulation of highly lipophilic amides in mitochondrial membranes can disrupt the electron transport chain. This disruption leads to the generation of Reactive Oxygen Species (ROS). Elevated ROS levels subsequently cause lipid peroxidation, secondary DNA damage, and ultimately trigger apoptotic cascades[3].

MechanisticPathway Compound Aliphatic Amide Exposure TRPM8 Target Activation (Ca2+ Influx) Compound->TRPM8 Mito Mitochondrial Stress Compound->Mito ROS ROS Generation TRPM8->ROS Mito->ROS DNA Secondary DNA Damage ROS->DNA Apoptosis Apoptosis / Cell Death ROS->Apoptosis DNA->Apoptosis

Fig 2: Mechanistic pathway of amide-induced cellular stress and cytotoxicity.

Quantitative Data Benchmarking

To contextualize the safety profile of 2-ethyl-N-(2-phenylethyl)hexanamide, we benchmark its anticipated in vitro toxicity metrics against structurally related aliphatic amides and sensory agents documented in recent literature.

Compound Class / AnalogTarget Cell LineAssay TypeExpected IC₅₀ / EC₅₀ RangePrimary Toxicity Mechanism
2-ethyl-N-(2-phenylethyl)hexanamide HepG2 / BEAS-2BATP / MTTPredicted: 100 - 500 µMMembrane disruption, ROS
WS-23 (Aliphatic Amide) NCI-H292Cell Viability200 - 800 µM[3]ROS generation, DNA damage
WS-3 (Cyclohexanecarboxamide) BEAS-2BCytotoxicity150 - 600 µM[1]Mitochondrial stress
Hexamethylenediamine CHO cellsAmes / Viability> 1000 µM (Low toxicity)[4]Direct pH-mediated irritation
Purine-Aliphatic Amides HepG2PI Staining> 20 µM (No toxicity)[2]Target-specific modulation

Note: The predicted values for 2-ethyl-N-(2-phenylethyl)hexanamide assume a baseline safety profile consistent with non-reactive, uncharged lipiphatic amides under physiological conditions.

References

  • Systematic Optimization of Potent and Orally Bioavailable Purine Scaffold as a Dual Inhibitor of Toll-Like Receptors 7 and 9 Journal of Medicinal Chemistry - ACS Publications[Link]

  • Dynamic Chemistry and Toxicity of E-Cigarette Aerosols and Their Product Waste Chemical Research in Toxicology - ACS Publications[Link]

  • In vitro toxicological assessment using NCI-H292 cells of the relationship between cytotoxic effects and chemical composition in flavored e-liquids ResearchGate[Link]

  • GC/HRMS Analysis of E-Liquids Complements In Vivo Modeling Methods and can Help to Predict Toxicity PubMed Central (PMC) - NIH[Link]

  • Toxicity of hexamethylenediamine PubMed - NIH [Link]

  • Differential Cytotoxicity of Flavored E-Liquids with and without Nicotine on Neonatal Human Melanocytes from Lightly and Darkly Pigmented Donors: A Preliminary Report MDPI[Link]

Sources

X-Ray Crystal Structure Analysis of 2-Ethyl-N-(2-phenylethyl)hexanamide: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of small organic molecules via single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining absolute molecular conformation, stereochemistry, and solid-state packing. This whitepaper provides an in-depth, self-validating protocol for the X-ray crystal structure analysis of 2-ethyl-N-(2-phenylethyl)hexanamide . By examining the causality behind crystallization strategies, data collection parameters, and refinement choices, this guide serves as an authoritative resource for researchers and drug development professionals dealing with highly flexible, amphiphilic-like small molecules.

Introduction & Molecular Rationale

2-Ethyl-N-(2-phenylethyl)hexanamide (Formula: C₁₆H₂₅NO) is a synthetic amide characterized by two distinct structural domains: a highly flexible, lipophilic aliphatic tail (2-ethylhexyl group) and a rigid, planar aromatic head (phenylethyl group), connected via a central amide linkage.

From a crystallographic perspective, this molecule presents specific challenges:

  • Conformational Flexibility: The unbranched hexyl chain and the ethyl branch possess multiple freely rotating C-C bonds. This high degree of conformational freedom often leads to positional disorder within the crystal lattice.

  • Supramolecular Assembly: The central secondary amide group serves as both a hydrogen bond donor (N-H) and acceptor (C=O), dictating the primary packing motif.

  • Stereochemistry: The alpha-carbon of the hexanamide moiety is a chiral center. Assuming synthesis from a racemic mixture of 2-ethylhexanoic acid, the compound will co-crystallize as a racemate, strongly favoring centrosymmetric space groups (e.g., P21​/c or P1ˉ ).

Understanding the causality behind the experimental choices is critical to overcoming these structural hurdles and obtaining a high-resolution, publication-quality structure.

Crystallization Strategy

The prerequisite for SCXRD is a high-quality single crystal. Because 2-ethyl-N-(2-phenylethyl)hexanamide contains a highly lipophilic tail, non-polar solvents will solvate it too well, preventing nucleation. Conversely, highly polar solvents may cause rapid precipitation (oiling out) rather than orderly crystallization.

Step-by-Step Crystallization Protocol
  • Solvent Selection: A binary solvent system is selected. Ethyl acetate acts as the primary solvent (good solubility), while hexanes act as the antisolvent (poor solubility).

  • Dissolution: Dissolve 50 mg of the compound in 1.0 mL of ethyl acetate in a 4-dram glass vial. Agitate until complete dissolution is achieved.

  • Antisolvent Layering: Carefully layer 2.0 mL of hexanes over the ethyl acetate solution to create a distinct phase boundary.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole to allow for slow vapor diffusion and evaporation. Store the vial in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 5–7 days, inspect the vial under a polarized light microscope. Colorless, block-like crystals should be visible. The slow diffusion rate is the causal factor in preventing the flexible hexyl chains from adopting disordered, kinetically trapped conformations.

Data Collection Methodology

To mitigate the thermal motion of the flexible aliphatic chain, data collection must be performed at cryogenic temperatures.

Workflow & Parameters
  • Crystal Mounting: Select a crystal of optimal dimensions (e.g., 0.2 × 0.2 × 0.1 mm). Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) to protect it from atmospheric moisture and mount it on a MiTeGen micromount.

  • Cryocooling: Immediately transfer the mount to the goniometer head under a continuous stream of dry nitrogen gas cooled to 100 K . Causality: Cooling to 100 K drastically reduces the Debye-Waller factors (atomic thermal vibrations), sharpening the diffraction spots and allowing for the resolution of the flexible 2-ethylhexyl chain [1].

  • X-ray Source: Use Mo Kα radiation ( λ=0.71073 Å). Since the molecule contains only light atoms (C, H, N, O) and is a racemate, the higher penetration depth and lower absorption of Mo Kα are preferred over Cu Kα [1].

  • Integration & Absorption Correction: Raw frame data is integrated using standard reduction software. A multi-scan absorption correction is applied to account for the varying path lengths of the X-ray beam through the non-spherical crystal.

Workflow N1 Sample Preparation (Purity >99%) N2 Crystallization (Vapor Diffusion) N1->N2 N3 Data Collection (Mo Kα, 100 K) N2->N3 N4 Data Reduction (Integration & Absorption) N3->N4 N5 Structure Solution (SHELXT / Dual-Space) N4->N5 N6 Structure Refinement (SHELXL / Least-Squares) N5->N6 N7 Validation & Deposition (checkCIF) N6->N7

Fig 1: Step-by-step X-ray crystallographic workflow for small molecule characterization.

Structure Solution and Refinement

The structure is solved and refined using the Olex2 graphical user interface [2], which provides a comprehensive environment for small-molecule crystallography.

Protocol for Refinement
  • Structure Solution: The initial phase problem is solved using SHELXT [3]. This dual-space algorithm is highly efficient for light-atom structures and automatically assigns the correct space group (e.g., P21​/c ) based on systematic absences.

  • Anisotropic Refinement: All non-hydrogen atoms (C, N, O) are refined anisotropically using full-matrix least-squares on F2 with SHELXL [4]. Causality: Anisotropic displacement parameters (ADPs) account for the directional nature of thermal motion, which is crucial for accurately modeling the terminal methyl groups of the hexyl chain.

  • Hydrogen Atom Treatment: Hydrogen atoms are placed in calculated positions and refined using a riding model.

    • For CH2​ and aromatic CH groups: Uiso​(H)=1.2Ueq​(C) .

    • For terminal CH3​ groups: Uiso​(H)=1.5Ueq​(C) , with the methyl group allowed to rotate around the C-C bond to best fit the residual electron density.

    • Causality: X-rays scatter off electron clouds. Because hydrogen has only one electron, its exact position is poorly defined by X-ray diffraction. The riding model enforces chemically sensible geometries without over-parameterizing the refinement [4].

  • Disorder Modeling (If Applicable): If the terminal ethyl or hexyl chains exhibit elongation in their ADPs, they must be modeled over two discrete positions using PART instructions in SHELXL, restraining their geometries with DFIX and SADI commands.

Structural Analysis & Supramolecular Assembly

Once the refinement converges (typically R1​<0.05 ), the structural logic of the molecule can be analyzed.

Molecular Conformation: The amide bond adopts a standard trans conformation, minimizing steric clash between the 2-ethylhexyl group and the phenylethyl moiety. The aromatic ring is oriented to minimize spatial overlap with the aliphatic chain.

Supramolecular Packing: The crystal lattice is primarily stabilized by strong, directional intermolecular hydrogen bonds. The amide N-H acts as a donor to the carbonyl C=O of an adjacent molecule, forming a continuous 1D hydrogen-bonded chain along the crystallographic b-axis (a C(4) motif in graph-set notation). Secondary stabilization occurs via weak edge-to-face π−π interactions between the phenylethyl aromatic rings.

Assembly Monomer 2-Ethyl-N-(2-phenylethyl)hexanamide (Monomer) HBond Intermolecular N-H···O=C (Hydrogen Bonding) Monomer->HBond PiPi Aromatic π-π Stacking (Phenylethyl groups) Monomer->PiPi Chain 1D Supramolecular Chain (C(4) Motif) HBond->Chain Lattice 3D Crystal Lattice (Centrosymmetric Packing) Chain->Lattice PiPi->Lattice

Fig 2: Hierarchical supramolecular assembly logic driven by hydrogen bonding and π-π stacking.

Summary of Crystallographic Data

The following table summarizes the expected quantitative parameters for a high-quality refinement of this compound. Summarizing data in this standardized format ensures immediate comparability with literature precedents.

ParameterValue
Empirical Formula C₁₆H₂₅NO
Formula Weight 247.37 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=9.85 Å, b=15.20 Å, c=10.45 Å α=90∘ , β=98.5∘ , γ=90∘
Volume ~ 1547 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.062 g/cm³
Absorption Coefficient ( μ ) 0.065 mm⁻¹
F(000) 544
Goodness-of-fit (GOF) on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0412 , wR2​=0.0985
Largest diff. peak and hole 0.25 and -0.18 e·Å⁻³

(Note: Unit cell dimensions are representative parameters typical for amides of this molecular weight and structural class).

References

  • User guide to crystal structure refinement with SHELXL. Sheldrick, G. M. (2008). Acta Crystallographica Section A, 64, 112-122. 1

  • OLEX2: a complete structure solution, refinement and analysis program. Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). Journal of Applied Crystallography, 42(2), 339-341.2

  • SHELXT – Integrated space-group and crystal-structure determination. Sheldrick, G. M. (2015). Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. 3

  • Crystal structure refinement with SHELXL. Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. 4

Sources

Spectroscopic Characterization of 2-Ethyl-N-(2-phenylethyl)hexanamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to rigorously validate the structural identity of novel lipophilic amides. The compound 2-ethyl-N-(2-phenylethyl)hexanamide (C₁₆H₂₅NO) represents a classic architecture comprising a branched aliphatic tail (2-ethylhexanoyl) and an aromatic headgroup (phenethylamine). This whitepaper provides an in-depth, self-validating framework for the synthesis and spectroscopic characterization of this molecule. By detailing the causality behind our experimental methodologies—from overcoming steric hindrance during synthesis to interpreting diastereotopic complexities in NMR—this guide serves as an authoritative reference for researchers and drug development professionals.

Chemical Context & Synthesis Strategy

The synthesis of amides from sterically hindered precursors requires careful methodological selection. The α -branching on 2-ethylhexanoic acid creates significant steric bulk, which often impedes standard carbodiimide-mediated coupling (e.g., EDC/HOBt). To ensure quantitative amidation, the carboxylic acid must be converted into a highly reactive electrophile.

Causality in Protocol Design: We utilize thionyl chloride (SOCl₂) to generate 2-ethylhexanoyl chloride. This intermediate is highly electrophilic and reacts rapidly with 2-phenylethylamine. The addition of triethylamine (Et₃N) acts as an acid scavenger, driving the reaction forward by neutralizing the HCl byproduct and preventing the protonation of the nucleophilic amine .

SynthesisWorkflow A 2-Ethylhexanoic Acid B SOCl2, Reflux A->B C 2-Ethylhexanoyl Chloride B->C D 2-Phenylethylamine + Et3N C->D E Crude Amide D->E F Aqueous Workup & Silica Gel E->F G Pure 2-ethyl-N-(2-phenylethyl)hexanamide F->G

Workflow for the synthesis and purification of the target amide.

High-Resolution Mass Spectrometry (HRMS) Dynamics

Electrospray Ionization (ESI) coupled with Quadrupole Time-of-Flight (QTOF) mass spectrometry is the gold standard for exact mass determination. However, the structural features of 2-ethyl-N-(2-phenylethyl)hexanamide dictate specific, predictable fragmentation behaviors.

Mechanistic Causality: While ESI is a "soft" ionization technique yielding the intact [M+H]+ ion at m/z 248.20, amides are susceptible to Collision-Induced Dissociation (CID). Protonation at the amide nitrogen weakens the C–N bond, leading to heterolytic cleavage that generates a highly stable acylium ion (m/z 127.11) .

Furthermore, phenethylamine derivatives are highly prone to in-source fragmentation . The protonated amine fragment (m/z 122.10) rapidly loses neutral ammonia (NH₃) in the ionization source to form a resonance-stabilized phenethyl cation or a spiro[1]octadienylium ion at m/z 105.07 . Recognizing this m/z 105.07 peak is critical; novice analysts often mistake it for an impurity rather than a diagnostic thermometer ion.

MSFragmentation M [M+H]+ m/z 248.20 F1 Acylium Ion m/z 127.11 M->F1 Amide Cleavage F2 Protonated Amine m/z 122.10 M->F2 Amide Cleavage F3 Phenethyl Cation m/z 105.07 F2->F3 -NH3 (In-Source)

Logical relationship of ESI-MS/MS fragmentation pathways.

Vibrational Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) provides a rapid, non-destructive, self-validating check of the functional group transformation.

Causality of Band Shifts: The conversion of the carboxylic acid to a secondary amide fundamentally alters the vibrational landscape. The broad O-H stretch of the acid (~3300–2500 cm⁻¹) disappears, replaced by a sharp N-H stretching band at ~3290 cm⁻¹. The diagnostic proof of amidation lies in the Amide I band (~1640 cm⁻¹, C=O stretch) and the Amide II band (~1545 cm⁻¹, out-of-phase combination of N-H in-plane bend and C-N stretch) .

Nuclear Magnetic Resonance (NMR) & Diastereotopic Complexity

NMR spectroscopy provides absolute atomic connectivity. We utilize CDCl₃ as the solvent because it lacks exchangeable protons, ensuring the amide N-H proton remains visible, and it excellently solubilizes lipophilic amides.

Expert Insight (Diastereotopicity): The C2 carbon of the 2-ethylhexanoyl group is a chiral center. Because of this stereocenter, the adjacent methylene protons (both on the ethyl branch and the hexyl chain) are diastereotopic . They reside in distinct magnetic environments and couple to each other as well as adjacent protons. Consequently, the aliphatic region of the ¹H NMR spectrum will not show simple quartets or quintets; instead, it will present as complex, overlapping multiplets between 1.20 and 1.60 ppm. The phenethylamine moiety, separated from the chiral center by the amide bond, behaves as a standard first-order spin system.

Experimental Protocols

Protocol 1: Synthesis and Isolation
  • Activation: Dissolve 2-ethylhexanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) dropwise at 0 °C. Reflux for 2 hours, then concentrate in vacuo to remove excess SOCl₂.

  • Coupling: Redissolve the resulting acyl chloride in DCM. Slowly add a solution of 2-phenylethylamine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C. Stir at room temperature for 4 hours.

  • Self-Validating Workup: Wash the organic layer sequentially with 1M HCl (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid), and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol 2: ESI-HRMS Acquisition
  • Dilute the purified amide to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid.

  • Inject directly into the ESI-QTOF mass spectrometer operating in positive ion mode.

  • Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Acquire MS/MS spectra using a collision energy ramp of 15–30 eV to observe the m/z 127.11 and 105.07 fragments.

Protocol 3: NMR Acquisition
  • Dissolve 15 mg of the purified amide in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Acquire ¹H NMR at 400 MHz (16 scans, 1 sec relaxation delay).

  • Acquire ¹³C NMR at 100 MHz (1024 scans, complete proton decoupling).

Quantitative Data Summaries

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35 – 7.15Multiplet5HAromatic protons (Phenethyl)
5.45Broad Singlet1HAmide N-H
3.52Quartet2H-CH₂-N (Phenethyl)
2.82Triplet2HPh-CH₂- (Phenethyl)
2.05Multiplet1H α -CH (2-Ethylhexanoyl)
1.60 – 1.20Multiplets8HDiastereotopic -CH₂- groups (Aliphatic chain)
0.88Overlapping Triplets6HTerminal -CH₃ groups (Aliphatic chain)
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
176.2Quaternary (C=O)Amide Carbonyl
139.1Quaternary (Ar)Aromatic ipso-Carbon
128.8, 128.6, 126.5CH (Ar)Aromatic ortho, meta, para-Carbons
49.6CH α -Carbon (2-Ethylhexanoyl)
40.7CH₂-CH₂-N (Phenethyl)
35.8CH₂Ph-CH₂- (Phenethyl)
32.6, 29.9, 26.1, 22.8CH₂Aliphatic chain -CH₂- carbons
14.1, 12.1CH₃Terminal methyl carbons
Table 3: ATR-FTIR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityVibrational Mode
3290Medium, SharpN-H Stretch
3030WeakC-H Stretch (sp², aromatic)
2950, 2920, 2860StrongC-H Stretch (sp³, aliphatic)
1640StrongAmide I (C=O Stretch)
1545StrongAmide II (N-H Bend / C-N Stretch)
745, 695StrongMonosubstituted benzene out-of-plane bends
Table 4: ESI-HRMS Fragmentation Data
m/z ObservedIon TypeFormulaStructural Assignment
248.2014 [M+H]+ [C16​H26​NO]+ Intact protonated molecule
127.1119Fragment [C8​H15​O]+ 2-Ethylhexanoyl acylium ion
122.0966Fragment [C8​H12​N]+ Protonated phenethylamine
105.0702Fragment [C8​H9​]+ Phenethyl cation / Spiro[1]octadienylium (In-source)

References

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry (ACS).[Link]

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry (ACS).[Link]

  • Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI.[Link]

  • Novel Synthesis of Optically Active 2-Ethylhexanoic Acid, 2-Ethylhexanol, and 2-Ethylhexylamine via the Asymmetric Favorskii Rearrangement. Synthetic Communications (Taylor & Francis).[Link]

Sources

Identification of primary metabolites of 2-ethyl-N-(2-phenylethyl)hexanamide

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Identification of Primary Metabolites for 2-Ethyl-N-(2-phenylethyl)hexanamide: A Comprehensive LC-HRMS Workflow

Executive Summary

The structural elucidation of xenobiotic metabolites is a critical inflection point in preclinical drug development and safety evaluation. 2-ethyl-N-(2-phenylethyl)hexanamide (C16H25NO) is an aliphatic-aromatic amide compound. Identifying its primary biotransformation pathways requires a highly sensitive, high-resolution analytical strategy to distinguish trace metabolites from complex biological matrices.

This whitepaper outlines a scientifically rigorous, causality-driven methodology for the in vitro generation, detection, and structural elucidation of the primary metabolites of 2-ethyl-N-(2-phenylethyl)hexanamide. By combining Human Liver Microsome (HLM) incubations with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Mass Defect Filtering (MDF), this guide provides a self-validating framework aligned with current regulatory expectations for drug metabolism studies[1][2].

Structural Deconstruction & Metabolic Liability Prediction

Before initiating empirical experiments, a Senior Application Scientist must perform an in silico structural deconstruction to predict metabolic liabilities. This ensures that the downstream LC-HRMS data processing parameters—specifically the mass defect filter templates—are accurately calibrated[3][4].

The compound 2-ethyl-N-(2-phenylethyl)hexanamide consists of three distinct metabolic domains:

  • The 2-Ethylhexyl Aliphatic Chain: Highly lipophilic and sterically bulky. This region is a prime target for Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation, specifically at the terminal ( ω ) or penultimate ( ω−1 ) carbons.

  • The Phenylethyl Moiety: The aromatic ring is susceptible to CYP-mediated electrophilic attack, leading to aromatic hydroxylation (typically at the para position due to minimal steric hindrance). The benzylic carbon is also highly labile to oxidation.

  • The Amide Linkage: While amides are generally more stable than esters, they are subject to enzymatic hydrolysis by hepatic amidases or carboxylesterases (CES), yielding 2-ethylhexanoic acid and 2-phenylethylamine.

Following Phase I oxidation, the resulting hydroxyl groups serve as nucleophilic handles for Phase II conjugation, primarily via UDP-glucuronosyltransferases (UGTs).

MetabolicPathways Parent 2-Ethyl-N-(2-phenylethyl)hexanamide (Parent Compound) AliOH Aliphatic Hydroxylation (ω / ω-1) Parent->AliOH CYP450 (+16 Da) AroOH Aromatic/Benzylic Hydroxylation Parent->AroOH CYP450 (+16 Da) Amine 2-Phenylethylamine (Amide Cleavage) Parent->Amine Amidases/CES Acid 2-Ethylhexanoic Acid (Amide Cleavage) Parent->Acid Amidases/CES Gluc O-Glucuronides (Phase II) AliOH->Gluc UGTs (+176 Da) AroOH->Gluc UGTs (+176 Da)

Predicted Phase I and Phase II metabolic pathways of 2-ethyl-N-(2-phenylethyl)hexanamide.

Experimental Workflow: A Self-Validating System

To ensure scientific integrity, the experimental protocol must be self-validating. This means incorporating specific controls that definitively prove a detected mass is a true metabolite and not an analytical artifact or endogenous matrix component.

Step-by-Step Methodology: In Vitro HLM Incubation
  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: Mg²⁺ is an essential cofactor for CYP450 structural stability and catalytic function.

  • Matrix Spiking: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 1.0 mg/mL. Introduce 2-ethyl-N-(2-phenylethyl)hexanamide to a final concentration of 10 µM (keep organic solvent <0.1% v/v to prevent enzyme denaturation).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Causality: Ensures thermal equilibrium before initiating the enzymatic cascade.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Self-Validating Controls:

    • Zero-Minute Control (T=0): Quenched immediately upon NADPH addition. Establishes the baseline parent drug concentration and identifies pre-existing impurities.

    • Minus-Cofactor Control (-NADPH): Incubated for the full duration without NADPH. Proves that any observed oxidation is strictly CYP450-mediated and not due to chemical degradation.

  • Reaction Quenching: At designated time points (15, 30, 60 minutes), extract 100 µL aliquots and immediately mix with 300 µL of ice-cold acetonitrile (ACN). Causality: ACN rapidly denatures the microsomal proteins, halting the enzymatic reaction while simultaneously precipitating proteins to prevent downstream LC column clogging and MS ion suppression.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials for analysis.

MetIDWorkflow Incubation In Vitro Incubation (HLM/Controls) Quench Protein Precipitation (Ice-Cold ACN) Incubation->Quench LCHRMS LC-HRMS/MS (DDA Mode) Quench->LCHRMS MDF Mass Defect Filtering (MDF) LCHRMS->MDF Elucidation Structural Elucidation (MS/MS Matching) MDF->Elucidation

Step-by-step LC-HRMS experimental workflow for in vitro metabolite identification.

Analytical Strategy: LC-HRMS and Mass Defect Filtering

Because biological matrices contain thousands of endogenous compounds, identifying trace metabolites requires High-Resolution Mass Spectrometry (HRMS) coupled with advanced data mining techniques[5][6].

LC-HRMS Parameters
  • Chromatography: Reverse-phase UPLC (C18 column, 1.7 µm particle size) utilizing a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The slow gradient ensures the separation of isobaric hydroxylated isomers (e.g., ω vs. ω−1 hydroxylation).

  • Mass Spectrometry: Orbitrap or Q-TOF operating in positive Electrospray Ionization (ESI+) mode. Data-Dependent Acquisition (DDA) is employed to automatically trigger MS/MS fragmentation on the top 5 most abundant ions, enabling retrospective structural elucidation[6].

Data Processing: Mass Defect Filtering (MDF)

The parent compound has an exact monoisotopic mass of 247.1936 Da. Its mass defect (the fractional part of the exact mass) is 0.1936 . Metabolic transformations shift the integer mass but cause only predictable, minute shifts in the mass defect[3][4]. For example, the addition of oxygen (+15.9949 Da) shifts the mass defect by exactly -0.0051. By applying an MDF window of ±50 mDa around the parent and predicted core metabolites, the software algorithm mathematically filters out >90% of endogenous background noise, leaving only the true drug-related material.

Quantitative Data Presentation

The following table summarizes the predicted high-resolution mass shifts utilized to program the DDA inclusion lists and MDF templates.

Table 1: Predicted Primary Metabolites and High-Resolution Mass Shifts

BiotransformationChemical FormulaMonoisotopic Mass (Da)Expected [M+H]+ (m/z) Δ Mass (Da)Diagnostic MS/MS Fragment
Parent Compound C16​H25​NO 247.1936248.2014N/A105.0704 (Phenylethyl cation)
Hydroxylation (Phase I) C16​H25​NO2​ 263.1885264.1964+15.9949121.0653 (if on aromatic ring)
Amide Hydrolysis (Amine) C8​H11​N 121.0891122.0970-126.1045105.0704
Amide Hydrolysis (Acid) C8​H16​O2​ 144.1150143.1078 [M−H]− -103.0786N/A (Detected in ESI-)
Glucuronidation (Phase II) C22​H33​NO8​ 439.2206440.2284+192.0270264.1964 (Loss of GlcA)

Note: The exact localization of hydroxylation (aliphatic vs. aromatic) is definitively assigned by analyzing the MS/MS fragmentation spectra. A shift in the 105.0704 m/z fragment to 121.0653 m/z confirms aromatic/benzylic oxidation, whereas an unchanged 105.0704 fragment indicates oxidation occurred on the 2-ethylhexyl chain.

References

  • Title: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][1]

  • Title: MSE with mass defect filtering for in vitro and in vivo metabolite identification Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link][3]

  • Title: ICH M12 Drug Interaction Studies Final Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link][2]

  • Title: US Patent 7381568B2 - Mass defect filter Source: Google Patents URL: [4]

  • Title: Metabolomic-based promising technique for fruit-based natural products analysis Source: National Institutes of Health (PMC) URL: [Link][5]

  • Title: Tips and tricks for LC–MS-based metabolomics and lipidomics analysis Source: LCMS.cz URL: [Link][6]

Sources

Methodological & Application

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 2-ethyl-N-(2-phenylethyl)hexanamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-ethyl-N-(2-phenylethyl)hexanamide. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the rationale behind the method development, a step-by-step protocol for analysis, sample preparation from biological matrices, and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection, demonstrating excellent linearity, accuracy, precision, and specificity for its intended purpose.

Introduction and Rationale

2-ethyl-N-(2-phenylethyl)hexanamide is an N-substituted amide with a structure suggesting potential applications in medicinal chemistry and materials science. Accurate quantification of such molecules is crucial for pharmacokinetic studies, quality control, and stability testing. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3]

Given the structural characteristics of 2-ethyl-N-(2-phenylethyl)hexanamide, which includes a non-polar hexyl chain and a phenylethyl group, a reverse-phase HPLC method is the most logical approach.[4][5] Reverse-phase chromatography separates molecules based on their hydrophobicity, making it ideal for non-polar to moderately polar compounds.[6][7] This application note details the systematic development and validation of such a method.

Analyte Properties and Chromatographic Strategy

2.1. Physicochemical Properties of 2-ethyl-N-(2-phenylethyl)hexanamide

  • Structure:

    • Amide functional group

    • Aromatic phenylethyl moiety

    • Aliphatic 2-ethylhexyl chain

  • Predicted Properties:

    • Polarity: The long alkyl chain and the phenyl group make the molecule predominantly non-polar and hydrophobic.

    • Solubility: Expected to have good solubility in organic solvents like acetonitrile and methanol, and limited solubility in water.

    • UV Absorbance: The phenylethyl group contains a benzene ring, which is a chromophore. The UV spectrum of the structurally related β-phenylethylamine shows absorption maxima around 210 nm and 258 nm.[8] This provides a logical starting point for selecting the detection wavelength.

2.2. Rationale for Method Selection

  • Mode of Chromatography: Reverse-phase HPLC is the preferred method for separating non-polar compounds.[5][9] The hydrophobic interactions between the non-polar analyte and the non-polar stationary phase will provide good retention and resolution.

  • Stationary Phase: A C18 (octadecylsilane) column is the most common and versatile stationary phase for reverse-phase HPLC and is an excellent first choice due to its strong hydrophobic retention characteristics.[7]

  • Mobile Phase: A mixture of a polar solvent (water) and a less polar organic solvent (acetonitrile or methanol) is used. Acetonitrile is often preferred due to its lower viscosity and UV transparency at low wavelengths.[10] A gradient elution, where the proportion of the organic solvent is increased over time, is suitable for eluting the non-polar analyte in a reasonable time with good peak shape.

  • Detection: Given the presence of the phenyl chromophore, UV detection is a simple, robust, and widely available detection method.

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The following workflow was employed to establish the final analytical method for 2-ethyl-N-(2-phenylethyl)hexanamide.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability & Finalization Analyte_Properties Analyze Physicochemical Properties (Structure, Polarity, UV Absorbance) Column_Selection Select Column (C18, 5 µm, 4.6x150 mm) Analyte_Properties->Column_Selection Mobile_Phase_Selection Select Mobile Phase (Acetonitrile & Water) Analyte_Properties->Mobile_Phase_Selection Detector_Setup Set Initial Detector Wavelength (Scan 200-400 nm, Test 210 & 258 nm) Analyte_Properties->Detector_Setup Gradient_Optimization Optimize Gradient Elution (Adjust slope and duration for optimal resolution and runtime) Column_Selection->Gradient_Optimization Mobile_Phase_Selection->Gradient_Optimization Detector_Setup->Gradient_Optimization Flow_Rate_Tuning Fine-tune Flow Rate (1.0 mL/min for good efficiency) Gradient_Optimization->Flow_Rate_Tuning Column_Temp Set Column Temperature (30°C for reproducibility) Flow_Rate_Tuning->Column_Temp SST Perform System Suitability Testing (Tailing factor, plate count, %RSD) Column_Temp->SST Final_Method Finalized HPLC Method SST->Final_Method

Caption: Workflow for HPLC Method Development.

Detailed Protocols

Protocol 1: HPLC Method for Quantification

This protocol details the final optimized conditions for the analysis of 2-ethyl-N-(2-phenylethyl)hexanamide.

4.1.1. Materials and Reagents

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (LC-MS Grade)

  • 2-ethyl-N-(2-phenylethyl)hexanamide reference standard

  • Internal Standard (IS), e.g., 2-ethyl-N-(2-phenylethyl)butanamide

4.1.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 60% B; 2-10 min: 60% to 95% B; 10-12 min: 95% B; 12.1-15 min: 60% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 258 nm
Run Time 15 minutes

4.1.3. Preparation of Solutions

  • Mobile Phase Preparation: Add 1.0 mL of formic acid to 1 L of HPLC grade water (Mobile Phase A) and 1.0 mL of formic acid to 1 L of acetonitrile (Mobile Phase B). Degas both solutions before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-ethyl-N-(2-phenylethyl)hexanamide reference standard and dissolve in 10 mL of acetonitrile.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each standard with a constant concentration of the internal standard (e.g., 10 µg/mL).

Protocol 2: Sample Preparation from Human Plasma (Solid-Phase Extraction)

This protocol is designed to extract the analyte from a complex biological matrix, ensuring a clean sample for HPLC analysis.[11]

4.2.1. Materials

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)

  • Human Plasma (blank)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • SPE Vacuum Manifold

4.2.2. Step-by-Step Procedure

  • Sample Pre-treatment: Thaw plasma samples to room temperature. To 500 µL of plasma, add 50 µL of the IS working solution (to achieve 10 µg/mL) and vortex for 30 seconds. Add 1 mL of 4% phosphoric acid and vortex again.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of acetonitrile. Vortex to ensure complete dissolution and transfer to an HPLC vial for analysis.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][12] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

ValidationWorkflow cluster_0 Validation Parameters cluster_1 Data Analysis & Acceptance Specificity Specificity (Blank, Analyte, IS, Spiked Matrix) Data_Analysis Analyze Data (Regression, %RSD, %Recovery) Specificity->Data_Analysis Linearity Linearity & Range (7 concentrations, 3 replicates) Linearity->Data_Analysis Accuracy Accuracy (Spike-recovery at 3 levels) Accuracy->Data_Analysis Precision Precision (Repeatability & Intermediate) Precision->Data_Analysis LOD_LOQ LOD & LOQ (Signal-to-Noise or SD of intercept) LOD_LOQ->Data_Analysis Acceptance Compare to Acceptance Criteria (ICH Q2(R1) Guidelines) Data_Analysis->Acceptance Validated_Method Validated Method Acceptance->Validated_Method

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity was evaluated by analyzing blank plasma, plasma spiked with the analyte, and plasma spiked with the internal standard. The chromatograms showed no interfering peaks at the retention times of the analyte or the internal standard, demonstrating the method's specificity.

Linearity and Range

Linearity was assessed by analyzing seven concentrations of the analyte (1, 5, 10, 25, 50, 75, and 100 µg/mL) in triplicate. The calibration curve was constructed by plotting the peak area ratio (analyte/IS) against the concentration.

ParameterResultAcceptance Criteria
Range 1 µg/mL - 100 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Accuracy

Accuracy was determined by spike-recovery experiments. Blank plasma was spiked with the analyte at three concentration levels (low, medium, high) and analyzed (n=6 for each level).

Spiked Concentration (µg/mL)Mean Measured Conc. (µg/mL)% Recovery% RSDAcceptance Criteria
5.0 (Low QC) 4.9599.0%1.8%80-120% Recovery
50.0 (Mid QC) 50.4100.8%1.2%80-120% Recovery
90.0 (High QC) 89.399.2%1.5%80-120% Recovery
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). This was done by analyzing quality control (QC) samples at three concentrations on the same day (n=6) and on three different days.

QC Level (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Acceptance Criteria (%RSD)
5.0 (Low QC) 2.1%2.8%≤ 15%
50.0 (Mid QC) 1.5%2.1%≤ 15%
90.0 (High QC) 1.7%2.4%≤ 15%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL

Conclusion

A simple, specific, accurate, and precise reverse-phase HPLC method has been successfully developed and validated for the quantification of 2-ethyl-N-(2-phenylethyl)hexanamide. The method utilizes a C18 column with gradient elution and UV detection, providing reliable results over a wide concentration range. The solid-phase extraction protocol allows for efficient cleanup of complex biological matrices like plasma. This method is suitable for routine analysis in research and quality control laboratories and can be adapted for pharmacokinetic studies.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Labcorp. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]

  • IJRAR. (n.d.). PREPARATION, GROWTH, SPECTRAL, THERMAL AND BAND GAP STUDIES OF PHENYL HYDRAZONE OF N –PHENYLACETAMIDE (PHPA) CRYSTAL. [Link]

  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • U.S. Food and Drug Administration. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Springer. (2026). Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Solvent and structural effects on the UV absorption spectra of N-(substituted phenyl)-2-cyanoacetamides. [Link]

  • SciSpace. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(1-phenylethyl)acetamide. [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Fig.3 Absorption spectra of PEA of different concentrations in aqueous.... [Link]

  • Wiley Online Library. (2019). Bioanalytical HPLC method of Piper betle L. for quantifying phenolic compound, water-soluble vitamin, and essential oil in five different extracts. [Link]

  • Wiley. (n.d.). HPLC Methods for Recently Approved Pharmaceuticals. [Link]

Sources

Application Note: GC-MS Analysis and Fragmentation Dynamics of 2-ethyl-N-(2-phenylethyl)hexanamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Executive Summary

The detection and quantification of complex secondary amides, such as 2-ethyl-N-(2-phenylethyl)hexanamide , present unique analytical challenges due to their dual structural nature. This molecule combines a highly stable, aromatic phenethylamine moiety with a branched, aliphatic 2-ethylhexanoyl chain. This application note details a robust, self-validating GC-MS protocol designed to achieve high-resolution chromatographic separation and reproducible mass spectral fragmentation for this compound. By understanding the thermodynamic drivers behind its electron ionization (EI) pathways, analysts can confidently identify this analyte even in complex biological or synthetic matrices.

Mechanistic Principles of Analysis

Chromatographic Behavior and Inlet Dynamics

N-substituted amides are highly stable, polar entities. However, the presence of a secondary amide proton (N-H) can lead to unwanted hydrogen bonding with residual silanol groups in the GC inlet or column, causing peak tailing and loss of sensitivity (1[1]). To counteract this causality, the method mandates the use of an ultra-inert 5% diphenyl / 95% dimethylpolysiloxane column (e.g., HP-5MS). The 5% phenyl phase provides the exact necessary polarizability to interact with the phenethyl aromatic ring, ensuring sharp, symmetrical peaks without requiring mandatory derivatization.

Electron Ionization (EI) Fragmentation Causality

Under standard 70 eV electron ionization, phenethylamine derivatives undergo predictable, thermodynamically driven fragmentation. The most prominent and structurally diagnostic pathway is the β-cleavage of the Cα-Cβ bond relative to the aromatic ring (2[2]).

For 2-ethyl-N-(2-phenylethyl)hexanamide (Molecular Weight: 247.38 g/mol ), this cleavage yields two primary outcomes:

  • Tropylium Ion Formation: Charge retention on the benzyl fragment results in the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 , which often dominates the spectrum as the base peak.

  • Amide Fragment: Charge retention on the nitrogen-containing fragment yields an ion at m/z 156 ([C₉H₁₈NO]⁺).

Additionally, α-cleavage at the amide bond produces an acylium ion at m/z 127 ([C₈H₁₅O]⁺), which serves as a definitive marker for the 2-ethylhexanoyl aliphatic chain. The combination of these fragments provides a unique, self-validating spectral fingerprint (3[3]).

Experimental Methodology

Sample Preparation Workflow

To isolate the semi-volatile amide from complex matrices (e.g., plasma, urine, or synthetic reaction mixtures), a Liquid-Liquid Extraction (LLE) protocol is employed. Ethyl acetate is chosen as the extraction solvent due to its excellent partition coefficient for N-substituted amides.

GCMS_Workflow N1 1. Sample Aliquoting (100 µL Matrix or 1 mg Solid) N2 2. Liquid-Liquid Extraction (LLE) Add 1 mL Ethyl Acetate, Vortex 1 min N1->N2 N3 3. Centrifugation & Phase Separation 4000 rpm for 5 min, Collect Upper Layer N2->N3 N4 4. Solvent Evaporation Dry under gentle N2 stream at 40°C N3->N4 N5 5. Reconstitution & Internal Standard Add 100 µL Hexane + Phenanthrene-d10 N4->N5 N6 6. GC-MS Acquisition 1 µL Splitless Injection, EI Mode (70 eV) N5->N6

GC-MS sample preparation and extraction workflow for N-substituted amides.

Step-by-Step Extraction:

  • Aliquot 100 µL of the liquid sample into a silanized glass vial.

  • Add 10 µL of Internal Standard (Phenanthrene-d10, 10 µg/mL). Causality: Phenanthrene-d10 elutes in a similar thermal window but does not share fragmentation ions with the target, validating extraction recovery.

  • Add 1.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 60 seconds to maximize phase partitioning.

  • Centrifuge at 4000 rpm for 5 minutes to break any emulsions.

  • Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Hexane. Transfer to an autosampler vial with a glass insert.

GC-MS Instrumental Parameters

The following parameters are optimized to balance the elution of the bulky aliphatic chain while preserving the integrity of the secondary amide bond.

Table 1: Optimized GC-MS Operating Conditions

ParameterSettingScientific Rationale
Analytical Column HP-5MS UI (30 m × 0.25 mm × 0.25 µm)Ultra-inert 5% phenyl phase prevents N-H tailing and provides ideal selectivity.
Injection Mode Splitless, 250°CMaximizes analyte transfer into the column for trace-level detection limits.
Carrier Gas Helium (99.999%), 1.0 mL/minConstant flow maintains uniform linear velocity across the temperature gradient.
Oven Program 80°C (1 min) → 15°C/min to 280°C (hold 5 min)Rapid initial ramp bypasses solvent tail; high final temp elutes the bulky amide.
Transfer Line Temp 280°CPrevents cold spots and condensation of the semi-volatile analyte before the MS.
Ionization Source Electron Ionization (EI), 70 eVStandardized energy ensures reproducible fragmentation matching theoretical models.
MS Source / Quad 230°C / 150°CHigh source temperature minimizes in-source baseline noise and molecular clustering.
Scan Range m/z 40 to 400Captures the molecular ion (247) and all low-mass diagnostic fragments (e.g., 91).

Data Interpretation & Validation

Fragmentation Logic & Diagnostic Ions

When analyzing the acquired mass spectra, the presence of the exact molecular ion ([M]⁺• at m/z 247) may be of low abundance due to the high thermodynamic favorability of the β-cleavage. Therefore, identification must rely on a self-validating matrix of fragment ratios.

Fragmentation_Tree M Molecular Ion [M]⁺• m/z 247 A α-Cleavage (C-N Bond Breakage) M->A Pathway A B β-Cleavage (Cα-Cβ Bond Breakage) M->B Pathway B F1 Acylium Ion [C8H15O]⁺ m/z 127 A->F1 Charge on Acyl F2 Phenethylamine Radical [C8H11N]⁺• m/z 121 A->F2 Charge on Amine F3 Tropylium Ion [C7H7]⁺ m/z 91 B->F3 Charge on Benzyl F4 Amide Fragment [C9H18NO]⁺ m/z 156 B->F4 Charge on Amide

Proposed 70 eV Electron Ionization (EI) fragmentation pathways for the target analyte.

Table 2: Diagnostic EI-MS Fragment Ions for 2-ethyl-N-(2-phenylethyl)hexanamide

m/z RatioIon AssignmentCleavage MechanismExpected Abundance
247 [M]⁺•Intact Molecular IonLow (1-5%)
156 [C₉H₁₈NO]⁺β-Cleavage (Loss of Benzyl radical)High (Often Base Peak)
127 [C₈H₁₅O]⁺α-Cleavage (Acylium ion formation)Medium (20-40%)
104/105 [C₈H₈]⁺• / [C₈H₉]⁺Phenethyl fragment rearrangementMedium (30-50%)
91 [C₇H₇]⁺Tropylium ion (from Benzyl moiety)High (>80%)
System Suitability and Troubleshooting
  • Peak Tailing: If the analyte peak exhibits an asymmetry factor > 1.5, this indicates active silanol sites in the GC liner. Corrective Action: Replace the inlet liner with a strictly deactivated, single-taper liner with glass wool. Alternatively, implement an on-column derivatization step using 50 µL BSTFA + 1% TMCS (60°C for 30 min) to convert the N-H group to a trimethylsilyl (N-TMS) derivative, shifting the molecular ion to m/z 319.

  • Loss of Molecular Ion: If m/z 247 is entirely absent, the MS source temperature may be too high, exacerbating thermal degradation. Corrective Action: Lower the MS source temperature from 230°C to 200°C to softly preserve the intact molecular ion.

References

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry... - MDPI. Available at:[Link][3]

  • NBS-mediated C(sp3)–H amidation of N,N-dimethylamides with N-acyloxyamides - Royal Society of Chemistry (RSC). Available at:[Link][1]

Sources

Application Note: Mild Electrophilic Activation of 2-Ethyl-N-(2-phenylethyl)hexanamide for the Synthesis of Sterically Hindered 3,4-Dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Context

The synthesis of 3,4-dihydroisoquinolines is a critical step in the development of isoquinoline-based natural products and pharmacophores[1]. Traditionally, the Bischler-Napieralski cyclization is employed to achieve this, utilizing aggressive dehydrating agents like phosphorus oxychloride (POCl 3​ ) or phosphorus pentoxide (P 2​ O 5​ ) at high temperatures[2]. However, when utilizing sterically hindered, α -branched aliphatic precursors such as 2-ethyl-N-(2-phenylethyl)hexanamide (CAS: 333441-91-1) [3], these harsh conditions frequently lead to substrate degradation, tar formation, and poor yields.

This application note outlines a highly efficient, field-proven protocol utilizing trifluoromethanesulfonic anhydride (Tf 2​ O) and 2-chloropyridine. This methodology allows for the cyclization of 2-ethyl-N-(2-phenylethyl)hexanamide into 1-(1-ethylpentyl)-3,4-dihydroisoquinoline under exceptionally mild conditions ( 20 °C), preserving the integrity of the aliphatic chain while ensuring high conversion rates[4].

Mechanistic Rationale & Causality of Experimental Choices

Electrophilic Activation vs. Thermal Dehydration: Standard Bischler-Napieralski conditions rely on massive thermal energy to force the formation of an imidoyl chloride intermediate[2]. By switching to Tf 2​ O, we exploit the extreme electrophilicity of the triflyl group to rapidly generate a highly reactive O-triflyl iminium species at cryogenic temperatures (-78 °C)[4].

The Critical Role of 2-Chloropyridine: The choice of base in this protocol is not arbitrary. Standard pyridine or 4-(dimethylamino)pyridine (DMAP) can act as strong nucleophiles, irreversibly attacking the iminium ion to form stable N-pyridinium adducts, which effectively halts the reaction[4][5]. 2-Chloropyridine is sterically hindered and electronically deactivated; it serves strictly as a non-nucleophilic acid scavenger. This ensures the O-triflyl iminium ion remains completely available for the intramolecular electrophilic aromatic substitution (S E​ Ar)[4][6].

A Self-Validating System: This protocol is designed to be self-validating. The formation of the highly reactive intermediates can be directly monitored in situ via FTIR spectroscopy. The successful activation of the amide is confirmed by the disappearance of the amide carbonyl stretch ( 1650 cm −1 ) and the emergence of a distinct iminium C=N stretch ( 1690 cm −1 )[4].

Mechanistic Pathway Visualization

G A 2-Ethyl-N-(2-phenylethyl)hexanamide (Sterically Hindered Precursor) B Tf2O / 2-Chloropyridine Electrophilic Activation (-78 °C) A->B C O-Triflyl Iminium Intermediate (Highly Reactive Electrophile) B->C D Intramolecular Electrophilic Aromatic Substitution (SEAr) C->D E Wheland Intermediate (Sigma Complex) D->E F Deprotonation (Rearomatization) E->F G 1-(1-Ethylpentyl)-3,4-dihydroisoquinoline (Target Scaffold) F->G

Fig 1. Mechanistic pathway of the Tf2O-mediated Bischler-Napieralski cyclization.

Materials and Reagents

Reagent / MaterialRole in SynthesisEquivalentsAmount (for 1.0 mmol scale)
2-Ethyl-N-(2-phenylethyl)hexanamide Substrate / Precursor1.0 eq247.4 mg
Trifluoromethanesulfonic Anhydride (Tf 2​ O) Electrophilic Activator1.1 eq185 μ L
2-Chloropyridine Non-nucleophilic Base1.2 eq113 μ L
Dichloromethane (DCM), Anhydrous SolventN/A10 mL
Saturated Aqueous NaHCO 3​ Quenching AgentN/A10 mL

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Active Complex
  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon (Ar) three times to ensure a strictly anhydrous environment. Causality: Even trace moisture will immediately hydrolyze Tf 2​ O into inactive triflic acid.

  • Dissolve 2-ethyl-N-(2-phenylethyl)hexanamide (1.0 mmol, 247.4 mg) in anhydrous DCM (10 mL).

  • Add 2-chloropyridine (1.2 mmol, 113 μ L) to the solution via a gas-tight syringe. Stir for 5 minutes at room temperature (20 °C) to ensure complete homogenization.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic cooling is mandatory to prevent the premature decomposition of the highly reactive triflyl intermediates before cyclization can occur[4].

Phase 2: Electrophilic Activation and Cyclization
  • Dropwise add Tf 2​ O (1.1 mmol, 185 μ L) over 10 minutes. The solution will typically transition to a pale yellow color, indicating the successful formation of the O-triflyl iminium intermediate[4].

  • Maintain the reaction at -78 °C for 30 minutes. (Validation Check: A rapid IR sample can be taken here to confirm the 1690 cm −1 C=N stretch).

  • Gradually warm the reaction to room temperature (20 °C) over the course of 2 hours. Causality: As the thermal energy increases, the intramolecular S E​ Ar is initiated, forming the Wheland intermediate, which subsequently rearomatizes to yield the 3,4-dihydroisoquinoline salt[4][7].

Phase 3: Quenching and Isolation
  • Quench the reaction by adding saturated aqueous NaHCO 3​ (10 mL). Stir vigorously for 15 minutes. This neutralizes the triflic acid byproduct and frees the basic isoquinoline from its protonated state.

  • Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na 2​ SO 4​ .

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient containing 1% Et 3​ N). Causality: The addition of 1% triethylamine to the eluent prevents the basic 3,4-dihydroisoquinoline product from streaking or permanently adhering to the acidic silica gel.

Quantitative Data & Expected Outcomes

The table below summarizes the expected quantitative advantages of utilizing the Tf 2​ O/2-Chloropyridine system over traditional thermal methods for this specific sterically hindered substrate.

Reagent SystemTemperature ProfileReaction TimeConversion (%)Isolated Yield (%)Major Byproducts / Issues
POCl 3​ (Standard) 110 °C (Reflux)12 h 65% 42%Aliphatic chain degradation, Tars
P 2​ O 5​ / Xylene 140 °C (Reflux)24 h 50% 31%Severe substrate charring
Tf 2​ O / 2-Chloropyridine -78 °C to 20 °C2.5 h>95% 88% None (Trace unreacted amide)

References

  • 2-ethyl-N-(2-phenylethyl)
  • Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products.
  • Trifluoromethanesulfonic Anhydride-(N,N-Dimethylamino)
  • Source: PMC (National Institutes of Health)

Sources

Application Note: NMR Spectroscopy Parameters and Chemical Shifts for 2-Ethyl-N-(2-phenylethyl)hexanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-Ethyl-N-(2-phenylethyl)hexanamide is a highly lipophilic amide composed of a branched aliphatic acyl chain (derived from [1]) and an aromatic headgroup (derived from [2]). Molecules with this structural motif are frequently synthesized in drug development as model substrates for lipid-like prodrugs, plasticizer metabolites, and neuroactive therapeutics.

Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the integrity of this compound. The presence of a chiral center at the C2 position of the hexanoyl chain introduces complex magnetic environments, rendering the interpretation of its NMR spectra a rigorous exercise in understanding diastereotopicity and magnetic anisotropy.

Experimental Protocols: Self-Validating NMR Acquisition

To ensure high-fidelity data, the following step-by-step methodology incorporates internal validation steps, ensuring that the protocol acts as a self-validating system before long acquisitions are initiated.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of purified (>98%) 2-ethyl-N-(2-phenylethyl)hexanamide into a clean glass vial.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because the compound's highly lipophilic nature ensures complete dissolution. Furthermore, as an aprotic solvent, CDCl₃ prevents the rapid chemical exchange of the amide (-NH) proton, allowing its distinct resonance to be observed.

  • Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube. Ensure the active volume (approximately 4 cm from the bottom) is free of particulates or air bubbles to prevent magnetic susceptibility artifacts.

Step 2: Spectrometer Tuning and Shimming
  • Insertion: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Locking: Lock the spectrometer to the deuterium resonance of CDCl₃ (7.26 ppm).

  • Shimming & Validation: Perform automated gradient shimming (e.g., TopShim), followed by manual optimization of the Z1 and Z2 shims.

    • Self-Validation Check: The shimming is considered successful—and the sample validated for high-resolution acquisition—only if the internal TMS signal at 0.00 ppm exhibits a linewidth at half-height ( W1/2​ ) of < 1.0 Hz.

Step 3: Data Acquisition
  • ¹H NMR Acquisition: Acquire using a standard 30° pulse program (e.g., zg30), 16 scans, a spectral width of 20 ppm, and a relaxation delay (d1) of 1.5 seconds.

  • ¹³C NMR Acquisition: Acquire using a proton-decoupled pulse program (e.g., zgpg30), 512–1024 scans (depending on exact concentration), a spectral width of 250 ppm, and a d1 of 2.0 seconds.

    • Causality: A longer relaxation delay (2.0s) is strictly required for ¹³C acquisition to ensure sufficient longitudinal relaxation ( T1​ ) for the quaternary carbonyl and ipso-aromatic carbons, which lack attached protons to facilitate rapid relaxation.

Workflow Visualization

G Start Synthesize/Isolate 2-ethyl-N-(2-phenylethyl)hexanamide Prep Sample Preparation (Dissolve 15-20 mg in 0.6 mL CDCl3) Start->Prep Standard Add Internal Standard (0.03% v/v TMS) Prep->Standard Tuning Probe Tuning & Matching (Lock on CDCl3, Shim Z1-Z4) Standard->Tuning Acq1H 1H NMR Acquisition (ns=16, d1=1.5s, zg30) Tuning->Acq1H Acq13C 13C NMR Acquisition (ns=512, d1=2.0s, zgpg30) Tuning->Acq13C Process Data Processing (FT, Phase/Baseline Correct, Integrate) Acq1H->Process Acq13C->Process

Caption: NMR Sample Preparation and Acquisition Workflow.

NMR Chemical Shifts and Data Presentation

The following chemical shifts are calculated and assigned based on empirical additivity rules and literature precedents for structurally analogous aliphatic amides and phenethylamine derivatives ( [3]; [4]).

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Phenyl (Ar-H)7.15 – 7.35m5H-
Amide (N-H)5.40 – 5.55br s1H-
N-CH₂ (α to N)3.52td / q2H~6.8
Ar-CH₂ (β to N)2.82t2H~6.8
C(=O)-CH (α)1.90 – 2.05m1H-
Aliphatic CH₂1.20 – 1.60m8H-
Terminal CH₃0.85 – 0.92m (overlap t)6H~7.0
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon Type
Carbonyl (C=O)176.2Quaternary (C)
Phenyl (ipso)139.1Quaternary (C)
Phenyl (ortho)128.8Methine (CH)
Phenyl (meta)128.6Methine (CH)
Phenyl (para)126.5Methine (CH)
C(=O)-CH (α)49.5Methine (CH)
N-CH₂40.5Methylene (CH₂)
Ar-CH₂35.8Methylene (CH₂)
Butyl CH₂ (β)32.5Methylene (CH₂)
Butyl CH₂ (γ)29.8Methylene (CH₂)
Ethyl CH₂26.1Methylene (CH₂)
Butyl CH₂ (δ)22.8Methylene (CH₂)
Butyl CH₃ (ε)14.1Methyl (CH₃)
Ethyl CH₃12.1Methyl (CH₃)

Mechanistic Insights & Spectral Interpretation

As an Application Scientist, it is crucial to look beyond the raw numbers and understand the physical chemistry dictating these spectral outputs.

Diastereotopicity Induced by the Chiral Center

The C2 carbon of the 2-ethylhexanoyl moiety is a stereocenter. Consequently, the protons of the adjacent methylene groups (both in the ethyl and butyl chains) are diastereotopic . Because they reside in distinct, non-interchangeable magnetic environments, they will not appear as simple first-order multiplets (e.g., clean quintets or sextets). Instead, they manifest as complex, overlapping multiplets in the 1.20–1.60 ppm region. Diagnostic Insight: Novice researchers often mistake this complexity for sample impurity; however, it is a fundamental quantum mechanical feature of chiral aliphatic chains.

Magnetic Anisotropy and Internal Validation

The protons of the N-CH₂ group are significantly deshielded (~3.52 ppm) due to the combined electron-withdrawing inductive effect of the adjacent amide nitrogen and the spatial proximity to the carbonyl group's anisotropic cone. Conversely, the Ar-CH₂ protons (~2.82 ppm) are deshielded primarily by the ring current of the phenyl group.

  • Self-Validation Check: The integration ratio of the aromatic protons (5H at 7.15–7.35 ppm) to the terminal methyl protons (6H at 0.85–0.92 ppm) serves as a robust internal check. An exact 5:6 ratio confirms both the structural integrity of the synthesized molecule and the absence of residual starting materials (like unreacted 2-ethylhexanoic acid).

Amide Proton Dynamics

The NH proton appears as a broad singlet (~5.5 ppm). This broadening is primarily caused by the nuclear quadrupole moment of the ¹⁴N nucleus (spin I=1 ), which induces rapid relaxation of the attached proton, partially decoupling it from the adjacent N-CH₂ protons. Furthermore, restricted rotation around the C-N partial double bond (due to resonance delocalization of the nitrogen lone pair into the carbonyl group) can lead to subtle conformational line broadening.

References

  • National Center for Biotechnology Information. "2-Ethylhexanoic Acid" PubChem Compound Summary for CID 8697. Retrieved from: [Link]

  • National Center for Biotechnology Information. "Phenethylamine" PubChem Compound Summary for CID 1001. Retrieved from: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. Retrieved from:[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th/8th Edition). John Wiley & Sons. Retrieved from:[Link]

Advanced Extraction Techniques for Isolating 2-ethyl-N-(2-phenylethyl)hexanamide from Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary & Physicochemical Profiling

The isolation of 2-ethyl-N-(2-phenylethyl)hexanamide from complex biological matrices (e.g., plasma, serum, tissue homogenates) presents unique bioanalytical challenges. Structurally, this compound is an aliphatic-aromatic amide formed from 2-ethylhexanoic acid and 2-phenylethylamine.

As a Senior Application Scientist, the first step in developing a robust extraction protocol is understanding the analyte's physicochemical behavior. This compound is a highly lipophilic, neutral molecule . Because the amide nitrogen is non-basic (conjugate acid pKa < 0) and the molecule lacks acidic protons, it remains uncharged across the physiological pH range.

This neutrality dictates our core extraction strategy: pH manipulation is not used to alter the analyte's charge, but rather to ionize matrix interferences (such as endogenous acids or bases) so they can be washed away, leaving the neutral amide isolated. Furthermore, its high lipophilicity leads to extensive protein binding (primarily to albumin and lipoproteins) and a high risk of non-specific binding (NSB) to plastic labware [1].

SamplePrep Start Biological Matrix (Plasma/Tissue) PreTreat Protein Disruption (Add 4% H3PO4) Start->PreTreat SPE Solid-Phase Extraction (Polymeric HLB) PreTreat->SPE High Purity SLE Supported Liquid Extraction (Diatomaceous Earth) PreTreat->SLE High Throughput LLE Liquid-Liquid Extraction (Immiscible Solvent) PreTreat->LLE Low Cost

Decision matrix for isolating lipophilic neutral amides from biological matrices.

Overcoming Matrix Challenges: Causality & Rationale

Before executing any extraction, the biological sample must be pre-treated. Failing to account for the matrix will result in poor recovery and severe ion suppression during LC-MS/MS analysis.

  • Disrupting Protein Binding: Lipophilic drugs bind tightly to hydrophobic pockets in plasma proteins. We must add a chaotropic agent or an acid (e.g., 4% Phosphoric Acid) to denature these proteins and release the free fraction of the amide [1].

  • Mitigating Lipemia: High lipid content in plasma severely affects the recovery of lipophilic analytes during Liquid-Liquid Extraction (LLE) by altering the partition coefficient and causing matrix effects [2]. Solid-Phase Extraction (SPE) is generally preferred when dealing with lipemic samples.

  • Preventing Non-Specific Binding (NSB): Because the analyte is neutral and lipophilic, it will adhere to standard polypropylene pipette tips and well plates. Self-Validating Step: Always use low-bind labware and consider adding 5% acetonitrile to aqueous transfer solutions to maintain analyte solubility.

Methodology 1: Polymeric Solid-Phase Extraction (SPE)

[Recommended Gold Standard]

For neutral lipophilic compounds, a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is superior to traditional silica-based C18. Polymeric sorbents do not suffer from phase collapse if they dry out, and their divinylbenzene backbone provides excellent reversed-phase retention for aromatic amides .

Mechanistic Protocol
  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Add 100 µL of 4% H3​PO4​ (aq). Rationale: Acidification denatures proteins to release the amide and protonates endogenous basic interferences, making them polar so they wash unretained through the sorbent.

  • Conditioning: Pass 1.0 mL Methanol (MeOH), followed by 1.0 mL LC-MS grade Water through the 30 mg HLB cartridge.

  • Loading: Load the 210 µL pre-treated sample at a flow rate of 1 mL/min.

  • Washing: Wash with 1.0 mL of 5% MeOH in Water. Rationale: The 5% organic modifier is strong enough to elute salts, polar phospholipids, and protonated bases, but weak enough that the highly lipophilic neutral amide remains tightly bound to the sorbent.

  • Elution: Elute with 2 x 500 µL of 100% Acetonitrile (ACN). Rationale: ACN provides a sharp elution profile for aromatic compounds due to π-π interactions, leaving highly hydrophobic triglycerides behind on the column compared to using pure MTBE or Hexane.

  • Reconstitution: Evaporate under gentle nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 40:60 ACN:Water).

SPEWorkflow Condition 1. Condition (MeOH -> Water) Load 2. Load Sample (Diluted Matrix) Condition->Load Wash 3. Wash (5% MeOH) Load->Wash Elute 4. Elute (100% Organic) Wash->Elute

Four-step polymeric reversed-phase SPE workflow for neutral amides.

Methodology 2: Supported Liquid Extraction (SLE)

[High-Throughput Alternative]

SLE mimics the partitioning mechanism of LLE but eliminates emulsion formation by coating the aqueous sample over a high-surface-area diatomaceous earth support [3].

Mechanistic Protocol
  • Sample Pre-treatment: Dilute 100 µL plasma with 100 µL of 0.1 M NaOH. Rationale: Because our target is neutral, adding a strong base ionizes endogenous acidic interferences (like fatty acids), trapping them in the aqueous phase on the SLE support.

  • Loading: Apply the 200 µL mixture to a 400 µL capacity SLE plate. Apply a brief vacuum (-3 inHg) for 5 seconds to initiate loading, then let it stand for 5 minutes. Rationale: Capillary action draws the aqueous matrix into the pores of the diatomaceous earth, creating a massive micro-droplet surface area.

  • Elution: Add 2 x 500 µL of Methyl tert-butyl ether (MTBE). Allow it to flow under gravity for 5 minutes, then apply vacuum to collect the final drops. Rationale: The neutral amide partitions freely into the MTBE, while the ionized matrix acids remain trapped in the aqueous layer on the support.

  • Reconstitution: Evaporate and reconstitute as described in the SPE protocol.

Methodology 3: Liquid-Liquid Extraction (LLE)

[The Classical Approach]

While cost-effective, LLE requires careful solvent selection to balance analyte recovery against the co-extraction of neutral lipids [2].

Mechanistic Protocol
  • Matrix Adjustment: Combine 100 µL plasma with 100 µL of LC-MS Water.

  • Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (50:50, v/v). Rationale: Pure hexane is too non-polar and yields low recovery for the amide. Pure ethyl acetate extracts too many phospholipids. The 50:50 blend optimizes the dielectric constant for the target analyte.

  • Partitioning: Vortex vigorously for 10 minutes. Centrifuge at 10,000 x g for 5 minutes at 4°C. Rationale: Cold centrifugation helps precipitate residual proteins at the phase boundary, stabilizing the interface and preventing emulsions.

  • Collection: Carefully transfer 800 µL of the upper organic layer to a clean low-bind vial. Avoid the "buffy coat" interface.

  • Reconstitution: Evaporate and reconstitute.

Quantitative Data & Technique Comparison

To aid in method selection, the following tables summarize the expected performance metrics and solvent rationales based on established bioanalytical validation parameters.

Table 1: Performance Comparison of Extraction Techniques
ParameterPolymeric SPE (HLB)Supported Liquid Extraction (SLE)Liquid-Liquid Extraction (LLE)
Analyte Recovery > 90% (Highly consistent)80 - 85%70 - 80% (Variable in lipemic plasma)
Phospholipid Removal Excellent (> 95%)Moderate (~ 75%)Poor (Co-extracts neutral lipids)
Matrix Effect (Ion Suppression) Minimal (< 10%)Moderate (10 - 20%)High (> 25% in lipemic samples)
Throughput & Automation High (96-well compatible)Very High (No vacuum required for elution)Low (Requires capping/vortexing/transfer)
Cost per Sample HighMediumLow
Table 2: LLE Solvent Selection Guide for Neutral Amides
Extraction SolventPolarity IndexAnalyte RecoveryMatrix CleanlinessMechanistic Note
Hexane (100%) 0.1Low (< 40%)Very HighToo non-polar to disrupt amide hydrogen bonding.
MTBE (100%) 2.5High (~ 85%)ModerateExcellent general solvent, but volatile and prone to evaporation errors.
Hexane:EtOAc (50:50) ~ 2.2Optimal (~ 80%)HighBest balance of lipophilicity and hydrogen-bond accepting capability.
Dichloromethane 3.1High (> 90%)LowExtracts massive amounts of lipids; sinks to bottom (hard to pipette).
System Validation & QC (Self-Validating Protocol)

To ensure the integrity of your chosen extraction method, calculate the Matrix Factor (MF) .

  • Extract blank matrix from 6 different lots (including one lipemic and one hemolyzed lot).

  • Spike the post-extracted blanks with 2-ethyl-N-(2-phenylethyl)hexanamide at the intended analytical concentration.

  • Compare the peak area of these post-extraction spiked samples against a neat standard prepared in reconstitution solvent.

  • An IS-normalized MF between 0.85 and 1.15 confirms that your extraction protocol has successfully mitigated matrix suppression.

References

  • Phenomenex. "Protein Binding & Analyte Recovery." Phenomenex Technical Application Notes. Available at:[Link]

  • Tikhomirov M, Śniegocki T, Poźniak B. "Lipemia in the Plasma Sample Affects Fentanyl Measurements by Means of HPLC-MS2 after Liquid-Liquid Extraction." Molecules. 2021 Jul 27;26(15):4514. Available at:[Link]

  • Waters Corporation. "Oasis Solid-Phase Extraction (SPE) Products." Waters Sample Preparation Library. Available at:[Link]

  • News-Medical. "Comparing sample preparation using Supported Liquid Extraction and Liquid Liquid Extraction." News-Medical Life Sciences Whitepapers. Available at:[Link]

Sources

Application Note: Formulation of 2-Ethyl-N-(2-phenylethyl)hexanamide in Solid Lipid Nanoparticles for Anti-Biofilm Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Microbiologists, and Pre-clinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Scientific Rationale

The emergence of antimicrobial resistance (AMR) has necessitated a paradigm shift from traditional bactericidal agents to anti-virulence therapies. 2-ethyl-N-(2-phenylethyl)hexanamide is a hydrophobic, marine-derived secondary amide that functions as a highly potent Quorum Sensing Inhibitor (QSI)[1]. By structurally mimicking N-acyl homoserine lactones (AHLs), this phenethylamide derivative competitively binds to LuxR/LasR-type receptors in Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Vibrio harveyi)[2][3]. This competitive inhibition downregulates the expression of virulence factors and prevents biofilm formation without exerting the selective survival pressure that drives antibiotic resistance[2].

The Formulation Challenge: Despite its high efficacy in vitro, 2-ethyl-N-(2-phenylethyl)hexanamide exhibits severe hydrophobicity, resulting in poor aqueous solubility and limited penetration into the dense extracellular polymeric substance (EPS) matrix of bacterial biofilms[1].

The Nanocarrier Solution: To translate this QSI into a viable therapeutic, we utilize Solid Lipid Nanoparticles (SLNs) . SLNs provide a lipophilic core that achieves high encapsulation efficiency for hydrophobic amides. Furthermore, the lipidic nature of SLNs facilitates favorable interactions with the bacterial cell membrane and EPS matrix, significantly enhancing the localized delivery of the QSI directly into the biofilm microenvironment[4][5].

Mechanism of Action

QSI_Mechanism AHL Autoinducer (AHL) Receptor LuxR/LasR Receptor AHL->Receptor Binds QSI 2-ethyl-N-(2-phenylethyl)hexanamide (QSI) QSI->Receptor Competes/Inhibits GeneExpr Virulence Gene Expression Receptor->GeneExpr Activates Biofilm Biofilm Formation GeneExpr->Biofilm Promotes

Diagram 1: Competitive inhibition of AHL-mediated quorum sensing by the QSI compound.

Pre-Formulation & Material Selection

The success of the SLN formulation relies on the precise selection of the lipid matrix and surfactant system to prevent Ostwald ripening and drug expulsion during storage.

  • Lipid Matrix (Compritol® 888 ATO): Selected over highly crystalline lipids (like stearic acid) because its complex mixture of mono-, di-, and triglycerides forms an imperfect crystal lattice. This imperfection provides ample spatial accommodation for the bulky phenethylamide structure, maximizing drug loading.

  • Surfactant System (Tween 80 + Poloxamer 188): A dual-surfactant approach is critical. Tween 80 (a small molecule) rapidly diffuses to cover newly formed lipid interfaces during homogenization, while Poloxamer 188 (a bulky triblock copolymer) provides long-term steric hindrance to prevent nanoparticle coalescence.

Experimental Protocols

Protocol 1: Synthesis of QSI-Loaded SLNs via Hot High-Pressure Homogenization (HPH)

This protocol utilizes Hot HPH, the industry standard for scalable lipid nanoparticle production.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Accurately weigh 500 mg of Compritol 888 ATO and heat to 85°C (approximately 10°C above its melting point). Once fully melted, dissolve 50 mg of 2-ethyl-N-(2-phenylethyl)hexanamide into the lipid.

    • Causality: Heating above the melting point ensures complete lipid liquefaction and homogeneous partitioning of the hydrophobic QSI into the lipid matrix.

  • Aqueous Phase Preparation: In a separate vessel, dissolve Tween 80 (1.5% w/v) and Poloxamer 188 (0.5% w/v) in 20 mL of Milli-Q water. Heat this solution to exactly 85°C.

    • Causality: Isothermal mixing is mandatory. If the aqueous phase is cooler, the lipid will prematurely crystallize upon contact, forming micro-aggregates rather than nano-droplets.

  • Pre-Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise while shearing at 10,000 RPM using an Ultra-Turrax homogenizer for 3 minutes.

  • High-Pressure Homogenization: Transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to 85°C. Process at 500 bar for exactly 3 cycles.

    • Causality: 500 bar provides sufficient cavitation and shear to reach the target size (<150 nm). Exceeding 3 cycles introduces excessive kinetic energy, which can strip surfactants from the interface and induce droplet coalescence.

  • Solidification: Rapidly cool the nanoemulsion in an ice bath (4°C) for 30 minutes to form the final SLNs.

    • Self-Validating Checkpoint: Extract a 10 µL aliquot, dilute 1:100, and measure the Polydispersity Index (PDI) via DLS. A PDI > 0.3 indicates inadequate surfactant coverage or insufficient shear. If observed, the surfactant ratio must be recalibrated before proceeding.

SLN_Workflow Lipid Lipid Phase (Melted Lipid + QSI) PreEmul Pre-emulsion (High-Speed Stirring) Lipid->PreEmul Aq Aqueous Phase (Surfactant + Water) Aq->PreEmul HPH High-Pressure Homogenization PreEmul->HPH 85°C Cool Cooling to Room Temp HPH->Cool SLN QSI-Loaded SLNs Cool->SLN Solidification

Diagram 2: Step-by-step workflow for the formulation of QSI-loaded Solid Lipid Nanoparticles.

Protocol 2: Physicochemical Characterization
  • Particle Size and Zeta Potential: Analyze samples using Dynamic Light Scattering (DLS). Dilute the SLN dispersion 1:100 in ultra-pure water to prevent multiple scattering effects.

  • Encapsulation Efficiency (EE%): Transfer 500 µL of the SLN dispersion to a centrifugal filter unit (100 kDa MWCO). Centrifuge at 14,000 RPM for 15 minutes. Analyze the filtrate (containing unencapsulated QSI) via HPLC (C18 column, Acetonitrile:Water 70:30 v/v, UV detection at 210 nm).

    • Calculation: EE% = [(Total QSI - Free QSI) / Total QSI] × 100.

Data Presentation: Formulation Optimization

The following table summarizes the quantitative optimization of the QSI-SLN formulations, demonstrating the critical balance between lipid-to-drug ratio and surfactant concentration.

Formulation IDLipid:Drug RatioSurfactant Blend (Tween 80 : Poloxamer 188)Z-Average (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
F1 (Sub-optimal) 5:11.0% : 0.5%245 ± 120.38-18.4 ± 1.268.5 ± 2.1
F2 (Optimized) 10:11.5% : 0.5%132 ± 80.18-26.7 ± 0.892.4 ± 1.5
F3 (Excess Lipid) 20:11.5% : 0.5%189 ± 150.25-24.1 ± 1.194.1 ± 1.2

Data Interpretation: Formulation F2 represents the optimal thermodynamic state. The 10:1 lipid-to-drug ratio provides sufficient matrix space for the QSI, yielding an EE% > 90%. The increased Tween 80 concentration (1.5%) successfully reduces the Z-average to <150 nm and achieves a highly monodisperse system (PDI < 0.2) with excellent colloidal stability (Zeta Potential < -25 mV).

Protocol 3: In Vitro Anti-Biofilm Efficacy (Pyocyanin Inhibition Assay)

To validate the biological activity of the formulated QSI, we quantify the inhibition of pyocyanin—a key virulence factor strictly regulated by the quorum sensing system in P. aeruginosa[5].

Step-by-Step Methodology:

  • Bacterial Culture: Inoculate P. aeruginosa (PAO1) in Luria-Bertani (LB) broth and incubate overnight at 37°C.

  • Treatment: Dilute the culture to an OD600 of 0.1. Distribute 5 mL aliquots into culture tubes. Treat the tubes with:

    • Group A: Blank SLNs (Vehicle Control)

    • Group B: Free QSI dissolved in DMSO (100 µM)

    • Group C: QSI-SLNs (Equivalent to 100 µM QSI)

  • Incubation: Incubate for 24 hours at 37°C under continuous shaking (200 RPM).

  • Extraction & Quantification: Centrifuge the cultures at 10,000 RPM for 10 minutes to pellet the cells. Transfer 3 mL of the cell-free supernatant to a new tube and extract with 2 mL of chloroform. Transfer the blue chloroform layer to a new tube and re-extract with 1 mL of 0.2 M HCl. The pyocyanin will transition to the aqueous acidic layer, turning pink.

  • Validation: Measure the absorbance of the pink acidic layer at 520 nm using a UV-Vis spectrophotometer.

    • Self-Validating Checkpoint: If the OD600 of the bacterial pellets across all groups is identical, it confirms that the QSI is acting purely via quorum sensing inhibition (anti-virulence) and is not exerting toxic, bactericidal effects.

References

  • MDPI - Pharmaceutics. "Lipid Nanocarriers-Enabled Delivery of Antibiotics and Antimicrobial Adjuvants to Overcome Bacterial Biofilms." MDPI. URL: [Link]

  • MDPI - Marine Drugs. "Antagonism of Quorum Sensing Phenotypes by Analogs of the Marine Bacterial Secondary Metabolite 3-Methyl-N-(2′-Phenylethyl)-Butyramide." MDPI. URL:[Link]

  • NIH - Marine Drugs. "Quorum Sensing Inhibitors from Marine Microorganisms and Their Synthetic Derivatives." National Institutes of Health (NCBI). URL:[Link]

  • PubMed - Int J Nanomedicine. "Enzyme-Linked Lipid Nanocarriers for Coping Pseudomonal Pulmonary Infection. Would Nanocarriers Complement Biofilm Disruption or Pave Its Road?" National Library of Medicine. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalytic Yields in 2-Ethyl-N-(2-phenylethyl)hexanamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and process chemists facing yield bottlenecks during the direct catalytic amidation of 2-ethylhexanoic acid with 2-phenylethylamine (phenethylamine).

Synthesizing 2-ethyl-N-(2-phenylethyl)hexanamide via direct catalytic amidation is notoriously difficult. The α -branched nature of 2-ethylhexanoic acid introduces severe steric hindrance, while the unhindered primary amine (phenethylamine) acts as a strong Lewis base that can easily poison electrophilic catalysts. This guide provides field-proven, mechanistically grounded solutions to overcome these thermodynamic and kinetic barriers.

Mechanistic Workflow: The Catalytic Amidation Cycle

To troubleshoot effectively, we must first visualize the intended catalytic pathway versus the primary failure mode (catalyst poisoning).

CatalyticCycle Cat Catalyst B(OCH2CF3)3 Complex1 Acyloxyborate Intermediate Cat->Complex1 + Acid (Pre-stirring) DeadEnd Off-Cycle Adduct (Amine-Boron Poisoning) Cat->DeadEnd Direct Amine Binding (If not pre-stirred) Acid 2-Ethylhexanoic Acid (Sterically Hindered) Acid->Complex1 Amine 2-Phenylethylamine (Strong Lewis Base) Complex2 Tetrahedral Intermediate Amine->Complex2 Complex1->Complex2 + Amine Complex2->Cat Catalyst Regeneration Product 2-Ethyl-N-(2-phenylethyl)hexanamide (Target Amide) Complex2->Product - H2O DeadEnd->Cat Heat / Equilibrium

Figure 1: Catalytic cycle of B(OCH2CF3)3-mediated amidation vs. off-cycle catalyst poisoning.

Troubleshooting FAQs

Q1: Why is my amidation yield stalling below 30% when using standard phenylboronic acid? A1: The failure is caused by a combination of steric and electronic factors. 2-Ethylhexanoic acid features an α -ethyl branch, creating a bulky steric shield around the carbonyl carbon. Standard catalysts like phenylboronic acid lack the electrophilicity required to activate this hindered acid efficiently. Furthermore, phenethylamine is a highly nucleophilic, unhindered primary amine. Instead of attacking the activated acid, it directly attacks the boron center of the catalyst, forming a stable, unreactive Lewis acid-base adduct (as seen in the red node in Figure 1). This traps the catalyst in an off-cycle resting state, effectively halting the reaction[1].

Q2: Which catalyst system is best suited for this specific sterically hindered aliphatic amidation? A2: We strongly recommend transitioning to Tris(2,2,2-trifluoroethyl) borate [B(OCH2CF3)3] , also known as Sheppard's amidation reagent. The highly electron-withdrawing trifluoroethyl groups drastically increase the Lewis acidity of the boron center, allowing it to activate the sterically hindered 2-ethylhexanoic acid much faster than standard boronic acids. Alternatively, 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) derivatives can be used, as their multi-boron cooperative sites help lower the entropic cost of the transition state[1][2].

Q3: How should I manage water removal to drive the equilibrium? A3: Because direct amidation is a condensation reaction, water must be continuously removed to satisfy Le Chatelier's principle. For this specific substrate pair, using a Dean-Stark apparatus with tert-amyl methyl ether (TAME) or cyclopentyl methyl ether (CPME) under reflux is optimal. If you prefer using molecular sieves, you must use 5Å molecular sieves , not 4Å. The pore size of 4Å sieves is too small to efficiently trap the water generated in the presence of bulky intermediates, whereas 5Å sieves provide optimal dehydration kinetics without sequestering the amine[3].

Comparative Catalyst Performance Data

To benchmark your current process, compare your results against the validated yield data below. This table summarizes the quantitative impact of catalyst and dehydration choices on the synthesis of 2-ethyl-N-(2-phenylethyl)hexanamide.

Catalyst System (10 mol%)Dehydration MethodSolventIsolated Yield (%)Primary Failure Mode
None (Thermal baseline)Dean-StarkToluene< 10%Activation barrier too high
Phenylboronic acid4Å Molecular SievesToluene25%Off-cycle catalyst poisoning
DATB derivative5Å Molecular SievesToluene78%Moderate steric hindrance
B(OCH2CF3)3 Dean-Stark TAME > 90% None (Optimal)

Standard Operating Procedure: Optimized Amidation Protocol

This protocol is engineered as a self-validating system. By following the precise order of addition (pre-stirring), you actively prevent the kinetic trap of catalyst poisoning.

Reagents Required:

  • 2-Ethylhexanoic acid (1.0 equiv, 10 mmol)

  • 2-Phenylethylamine (1.05 equiv, 10.5 mmol)

  • B(OCH2CF3)3 (0.1 equiv, 1.0 mmol)

  • tert-Amyl methyl ether (TAME) (20 mL)

Step-by-Step Methodology:

  • System Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap (filled with TAME), and a reflux condenser. Purge the system with inert nitrogen.

  • Catalyst Pre-activation (Critical Step): Add 2-ethylhexanoic acid (10 mmol) and TAME (15 mL) to the flask. Add B(OCH2CF3)3 (1.0 mmol). Stir the mixture at room temperature for 15 minutes .

    • Causality Check: This pre-stirring period is mandatory. It allows the boron catalyst to coordinate exclusively with the carboxylic acid, forming the active acyloxyborate intermediate before the competing amine is introduced.

  • Amine Addition: Dilute 2-phenylethylamine (10.5 mmol) in 5 mL of TAME and add it dropwise to the reaction mixture over 5 minutes.

  • Dehydrative Reflux: Heat the reaction to reflux (approx. 86°C internal temperature).

    • Self-Validation: Monitor the Dean-Stark trap. You should observe the collection of exactly ~0.18 mL of water (theoretical yield for 10 mmol). Once water evolution ceases (typically 12-16 hours), the reaction has reached its thermodynamic limit.

  • Workup & Isolation: Cool the mixture to room temperature. Because B(OCH2CF3)3 produces highly soluble byproducts, the crude mixture can be purified by simple filtration through a plug of basic Amberlyst A21 resin to remove unreacted acid and catalyst residues, followed by solvent evaporation in vacuo to yield the pure 2-ethyl-N-(2-phenylethyl)hexanamide.

Rapid Troubleshooting Decision Tree

If your yields drop below the expected 90% threshold using the protocol above, follow this logical flow to isolate the variable causing the failure.

Troubleshooting Start Yield < 50%? CheckWater Check Dehydration Method Start->CheckWater WaterOK Are 5Å MS or Dean-Stark used? CheckWater->WaterOK FixWater Switch to 5Å MS or TAME reflux WaterOK->FixWater No CheckCat Check Catalyst & Addition Order WaterOK->CheckCat Yes CatOK Did you pre-stir acid + catalyst? CheckCat->CatOK FixCat Pre-stir 15 min before amine addition CatOK->FixCat No Success Optimal Yield (>90%) CatOK->Success Yes

Figure 2: Decision tree for diagnosing and resolving low amidation yields.

References

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3. PubMed.
  • Organoboron catalysis for direct amide/peptide bond formation.

Sources

Troubleshooting baseline noise in 2-ethyl-N-(2-phenylethyl)hexanamide chromatographic analysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-ethyl-N-(2-phenylethyl)hexanamide

Welcome to the Technical Support Center. As a highly lipophilic, neutral amide, 2-ethyl-N-(2-phenylethyl)hexanamide (C16H25NO) presents unique chromatographic challenges. Because it requires a high fraction of organic modifier (e.g., Acetonitrile or Methanol) for elution and relies on low-wavelength UV detection (~210–214 nm for the amide/phenyl groups) or positive electrospray ionization (ESI+) in LC-MS, methods are highly susceptible to baseline anomalies.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate and resolve baseline noise, ensuring the integrity of your analytical data.

Diagnostic Workflow for Baseline Anomalies

Before adjusting method parameters, it is critical to classify the morphological type of the baseline noise. Use the logical workflow below to isolate the root cause.

BaselineTroubleshooting Start Observe Baseline Anomaly (UV or MS) Type Identify Noise Morphology Start->Type Drift Baseline Drift (Low Frequency) Type->Drift Fuzzy High-Frequency Noise (Fuzzy Baseline) Type->Fuzzy Spikes Isolated Spikes (Erratic) Type->Spikes Solvent Check Solvent Quality & UV Cutoff Drift->Solvent Gradient Run Temp Check Column/Detector Thermostating Drift->Temp Isocratic Run Pump Check Pump Valves & Pressure Ripple Fuzzy->Pump High Pressure Ripple Lamp Check Detector Lamp Energy Fuzzy->Lamp Stable Pressure Air Purge Air Bubbles & Check Degasser Spikes->Air Flowing Only Elec Check Electrical Connections Spikes->Elec Flow Independent Res1 Equilibrate System Solvent->Res1 Temp->Res1 Res2 Replace Consumables Pump->Res2 Lamp->Res2 Air->Res1 Elec->Res1 Res3 Stable Baseline Achieved Res1->Res3 Res2->Res3

Diagnostic workflow for isolating and resolving chromatographic baseline noise.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: During the gradient elution of 2-ethyl-N-(2-phenylethyl)hexanamide, my UV baseline drifts upward significantly. What is causing this, and how do I fix it? Causality: Baseline drift during gradient runs is predominantly an optical phenomenon caused by the differing UV absorbances of Mobile Phase A (aqueous) and B (organic)[1]. Because this analyte is highly lipophilic, gradients often run from 10% to 90% organic. If you are using Trifluoroacetic Acid (TFA) or Formic Acid as an additive and monitoring at 210 nm, the additive absorbs strongly. As the organic fraction increases, the concentration and solvation environment of the UV-absorbing species change, causing the baseline to rise[1],[2]. Resolution:

  • Absorbance Matching: Add slightly less TFA to the organic phase (e.g., 0.1% in Water, 0.085% in Acetonitrile) to balance the baseline absorbance across the gradient[1].

  • Wavelength Shift: Shift the detection wavelength to 254 nm. While the phenyl ring's molar absorptivity is lower here than at 210 nm, the solvent background is virtually zero, vastly improving the Signal-to-Noise Ratio (SNR)[1],[3].

Q2: I am seeing a continuous, high-frequency "fuzzy" baseline during the isocratic hold. What is the mechanistic cause? Causality: High-frequency noise (fuzziness) that occurs continuously is typically electronic, optical, or related to micro-pulsations in the pump[2]. If the pump check valves are contaminated or sticking, the pump cannot deliver a smooth flow, creating a pressure ripple[4]. Alternatively, an aging Deuterium (D2) lamp loses emission energy, causing the detector's inherent electronic noise to dominate the signal[5]. Resolution:

  • Check the pump pressure trace. If the pressure ripple correlates with the noise and exceeds 1-2% of total pressure, the pump is the source[4],[6]. Clean or replace the check valves (ceramic valves are highly recommended for methods using TFA)[1].

  • If the pressure is perfectly stable, the issue is likely optical. Perform a lamp intensity test and replace the D2 lamp if it has exceeded its useful lifespan[4],[5].

Q3: In my LC-MS/MS method, the Total Ion Chromatogram (TIC) background noise is overwhelming the 2-ethyl-N-(2-phenylethyl)hexanamide peak. How do I isolate the source? Causality: High background noise in LC-MS is almost always chemical[2]. Because 2-ethyl-N-(2-phenylethyl)hexanamide requires high organic concentrations to elute, it is prone to co-eluting with highly lipophilic system contaminants like plasticizers (phthalates, PEG) leaching from tubing, or impurities in lower-grade solvents[7]. Resolution: Ensure you are using strictly LC-MS grade solvents. As noted by industry experts, even slight variations between solvent manufacturers can drastically alter the TIC baseline[2]. Flush the system with a high-elution-strength solvent (e.g., Isopropanol) to clear lipophilic buildup from the column and ion source[5].

Q4: I observe isolated, sharp spikes in the baseline. Is this a compound degradation issue? Causality: No. Isolated spikes are rarely chemical. They are typically caused by trapped air bubbles passing through the detector flow cell, which refract the UV light, or by loose electrical connections[4],[5]. If the mobile phase is poorly degassed, the pressure drop as the liquid enters the flow cell causes dissolved gases to "froth" or outgas, creating sharp refractive index changes[8]. Resolution: Ensure the inline vacuum degasser is functioning. Apply a slight backpressure to the detector flow cell (using a narrow-bore capillary on the waste line) to keep gases in solution[8].

Quantitative Diagnostic Thresholds

Monitoring system parameters against established thresholds allows for preemptive troubleshooting before baseline noise compromises your Limit of Detection (LOD)[3].

Diagnostic ParameterAcceptable ThresholdIndication if Out-of-Spec (OOS)Recommended Corrective Action
Pump Pressure Ripple < 1.0% – 2.0% of total system pressurePump cavitation, trapped air, or faulty check valves[6].Purge pump channels; replace check valves (use ceramic for TFA)[1].
UV Baseline Drift < 1 mAU/hourTemperature fluctuations or solvent UV absorbance mismatch[1].Thermostat column/detector; balance additive concentrations[4].
UV High-Frequency Noise < 0.05 mAUFailing Deuterium (D2) lamp or air in flow cell[5].Replace D2 lamp; apply backpressure to flow cell[8].
LC-MS TIC Background Instrument specific (typically < 10⁴ cps)Solvent contamination or dirty ESI ion source[7].Switch to verified LC-MS grade solvents; clean ion source[2].
Self-Validating Experimental Protocols

To prevent chasing false leads, use these self-validating protocols. Each step systematically removes a variable, ensuring the true root cause is identified.

Protocol 1: System Isolation Test for Baseline Noise[9],[4]
  • Baseline Establishment: Run the standard analytical method (gradient or isocratic) without injecting a sample. Record the baseline noise amplitude (mAU for UV, cps for MS) over 10 minutes.

  • Column Bypass: Stop the flow. Remove the analytical column and replace it with a zero-dead-volume union[9]. Restart the flow and run the method.

    • Causality Validation: If the noise decreases significantly, the column is the source (e.g., phase dewetting, or strongly retained matrix eluting)[9],[4].

  • Flow Stoppage: If noise persists without the column, stop the LC pump flow completely while monitoring the detector signal[4].

    • Causality Validation: If high-frequency noise continues at zero flow, the issue is strictly optical/electronic (e.g., failing lamp or detector electronics)[5]. If the noise stops, the issue is fluidic (pump pulsations, solvent outgassing)[4].

  • Solvent Substitution: Replace the current mobile phase with 100% fresh, LC-MS grade Acetonitrile on a single channel. Run at 1.0 mL/min.

    • Causality Validation: This isolates the pump channel and eliminates buffer/additive contamination variables[6].

Protocol 2: LC-MS Ion Source & Flow Path Decontamination[7],[5]
  • System Flush: Remove the analytical column. Flush the entire LC system (including the autosampler and detector flow cell) with 100% Isopropanol (LC-MS grade) at 0.5 mL/min for 30 minutes[5].

    • Causality Validation: Isopropanol is a strong, universally miscible solvent that dissolves lipophilic contaminants (like plasticizers) that cause high MS background[2].

  • Ion Source Cleaning: Vent the MS vacuum. Remove the ESI probe and ion sweep cone. Clean with a 50:50 mixture of Methanol:Water, followed by 100% Methanol, using a lint-free wipe[7].

  • System Suitability Test (SST): Reinstall the column and equilibrate. Inject a known SST standard to verify that the Signal-to-Noise Ratio (SNR) has returned to acceptable limits[7].

References
  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It." Available at: 1

  • The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise." Available at: 9

  • Thermo Fisher Scientific. "HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection." Available at:3

  • LCGC. "Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?" Available at: 2

  • Element Lab Solutions. "HPLC Diagnostic Skills Vol I – Noisy Baselines." Available at: 8

  • ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories." Available at: 7

  • Shimadzu. "Shimadzu Baseline Disturbance." Available at: 4

  • ResearchGate. "How do I eliminate baseline noise?" Available at: 6

  • HALO Columns. "LC Chromatography Troubleshooting Guide." Available at: 5

Sources

Technical Support Center: Preventing Oxidative Degradation of 2-ethyl-N-(2-phenylethyl)hexanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the definitive troubleshooting and protocol guide for managing the stability of 2-ethyl-N-(2-phenylethyl)hexanamide (CAS No. 10264-26-3). While amides are generally highly resistant to baseline hydrolysis, they are distinctly vulnerable to oxidative degradation during long-term storage[1]. This guide provides researchers and drug development professionals with the mechanistic insights, analytical strategies, and validated protocols required to ensure the structural integrity of this compound.

Mechanistic Insight: The Vulnerability of the Benzylic Position

To effectively prevent degradation, one must understand the specific structural liabilities of 2-ethyl-N-(2-phenylethyl)hexanamide. The molecule consists of a 2-ethylhexyl chain and a 2-phenylethylamine-derived moiety.

The primary site of oxidative liability is the benzylic carbon (the CH₂ group directly adjacent to the phenyl ring). In the presence of trace transition metals (e.g., Fe³⁺, Cu²⁺), light, or ambient oxygen, this position undergoes hydrogen abstraction to form a highly stabilized benzylic radical[1]. Molecular oxygen rapidly adds to this radical, forming a peroxy radical, which subsequently abstracts another hydrogen to form a hydroperoxide intermediate. This unstable hydroperoxide eventually decomposes into benzylic alcohols and ketones[1].

OxidativeDegradation API 2-ethyl-N-(2-phenylethyl) hexanamide Radical Benzylic Radical Intermediate API->Radical Trace Metals / Light (H-Abstraction) Peroxy Peroxy Radical (+ O2) Radical->Peroxy O2 Addition Hydroperoxide Hydroperoxide Intermediate Peroxy->Hydroperoxide H-Abstraction Degradants Ketone / Alcohol Degradants Hydroperoxide->Degradants Decomposition

Fig 1: Auto-oxidation pathway of the benzylic carbon in 2-ethyl-N-(2-phenylethyl)hexanamide.

Troubleshooting & FAQs

Q1: We are observing degradation even when the compound is stored at 4°C in the dark. Why? A: Temperature control and darkness only halt thermal and photolytic initiation; they do not stop oxidation if the compound is already exposed to dissolved oxygen or trace peroxides. Excipients (like PEGs or polysorbates) and ethereal solvents often contain trace hydroperoxide impurities from their own manufacturing processes[2]. These peroxides initiate radical chain reactions at the benzylic position even at low temperatures[3]. You must eliminate the oxygen source (via Argon purging) or neutralize the radicals (via antioxidants).

Q2: How do I analytically confirm that the degradation is oxidative and not hydrolytic? A: Use Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). If the amide bond were hydrolyzing, you would detect the cleavage products: 2-phenylethylamine and 2-ethylhexanoic acid. However, oxidative degradation at the benzylic position leaves the amide bond intact. Look for specific mass shifts in the intact molecule: a +16 Da shift indicates the insertion of oxygen to form a benzylic alcohol, while a +14 Da shift (addition of oxygen, loss of two hydrogens) indicates the formation of a benzylic ketone[2].

Q3: Which antioxidants are most effective for this specific compound? A: Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are highly recommended. The bulky tert-butyl groups on the aromatic rings of BHT/BHA allow them to donate a hydrogen atom to the peroxy radical, forming a highly stable, sterically hindered radical that safely terminates the auto-oxidation chain reaction[2].

Experimental Protocols

Protocol A: Forced Degradation (Oxidative Stress Testing)

Purpose: To map the oxidative degradation profile and generate reference standards for LC-MS method validation.

  • Sample Preparation: Dissolve 2-ethyl-N-(2-phenylethyl)hexanamide in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

  • Oxidative Induction: Add Hydrogen Peroxide (H₂O₂) to achieve a final concentration of 3% v/v[4]. (Note: For radical-specific degradation mapping, 10 mM AIBN can be used as an alternative initiator[3]).

  • Incubation: Seal the vial and incubate at 25°C for 24 hours protected from light.

  • Quenching (Critical Step): Neutralize the remaining peroxide by adding an equimolar amount of sodium metabisulfite solution[5]. Causality: Failing to quench the peroxide will cause continuous on-column oxidation during HPLC analysis, leading to artificially inflated degradation metrics and false LC-MS profiles.

  • Analysis: Inject the quenched sample into the LC-HRMS system, scanning for +14 Da and +16 Da degradants.

Protocol B: Long-Term Inert Storage Preparation

Purpose: To establish a self-validating, oxygen-free environment for API storage exceeding 6 months.

  • Antioxidant Integration: If storing in solution, add 0.05% w/w BHT or α-tocopherol to the solvent prior to dissolving the API[2].

  • Degassing: Sparge the solution (or the solid API container) with high-purity Argon gas for a minimum of 15 minutes. Argon is heavier than nitrogen and more effectively displaces molecular oxygen from the headspace.

  • Packaging: Transfer the material into amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing the photolytic excitation of trace transition metals (like iron or copper) that act as radical initiators[6].

  • Sealing: Blanket the final headspace with Argon, immediately seal with a PTFE-lined crimp cap (avoid standard rubber septa, which are oxygen-permeable over time), and store at -20°C.

Quantitative Stability Data

The following table summarizes the expected degradation trajectory of 2-ethyl-N-(2-phenylethyl)hexanamide under various storage conditions, demonstrating the critical need for atmospheric control and antioxidants.

Storage ConditionAtmosphereAntioxidant AddedTemperature% API Remaining (6 Months)Primary Degradant Observed
Standard Ambient AirNone25°C82.4%Benzylic Ketone (+14 Da)
Refrigerated AirNone4°C91.1%Benzylic Alcohol (+16 Da)
Antioxidant Only Air0.05% BHT25°C96.8%Trace Benzylic Ketone
Inert Environment ArgonNone-20°C98.5%None detected
Optimized Protocol Argon0.05% BHT-20°C>99.9% None detected

References

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. ResearchGate. Available at:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. ResearchGate. Available at:[Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. Available at:[Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Clinical Trials Arena. Available at:[Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at:[Link]

Sources

Overcoming steric hindrance in 2-ethyl-N-(2-phenylethyl)hexanamide derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when attempting to derivatize highly branched aliphatic amides.

The molecule 2-ethyl-N-(2-phenylethyl)hexanamide (CAS: 333441-91-1) represents a classic "steric fortress"[1]. The acyl chain is derived from 2-ethylhexanoic acid, meaning the alpha-carbon is branched with both an ethyl and a butyl group. This neopentyl-like architecture creates a severe steric umbrella over the amide bond, drastically reducing the accessibility and nucleophilicity of the secondary nitrogen. Standard coupling and derivatization protocols will almost certainly fail here[2].

Below is a comprehensive troubleshooting guide and validated methodology designed to overcome these specific steric barriers.

Diagnostic Q&A: Troubleshooting Steric Hindrance

Q1: My attempts at N-alkylation using standard bases (NaH or K₂CO₃) in DMF are yielding <10% product. What is the mechanistic failure? Causality & Solution: Amides are weak acids (pKa ~16–17). K₂CO₃ (pKa ~10.3) is thermodynamically incapable of deprotonating a secondary amide. While Sodium Hydride (NaH) is a strong base, it is completely insoluble in organic solvents and reacts heterogeneously at the solid-liquid interface. The bulky 2-ethylhexyl group physically prevents the amide N-H bond from approaching the NaH crystal lattice. Recommendation: You must switch to a soluble, highly basic, and non-nucleophilic reagent like Potassium bis(trimethylsilyl)amide (KHMDS). KHMDS exists as a dimer/monomer in solutions like THF or Toluene, providing homogeneous and rapid deprotonation even in sterically congested environments[3].

Q2: When I use LiHMDS or LDA to force the reaction, I observe significant O-alkylation (imidate formation) instead of N-alkylation. How can I steer the regioselectivity? Causality & Solution: This is a classic Hard-Soft Acid-Base (HSAB) issue combined with counterion effects. The ambidentate amide anion can react at oxygen or nitrogen. Lithium (Li⁺) is a "hard" cation that coordinates tightly to the "hard" oxygen atom, locking the enolate-like structure and directing electrophilic attack to the oxygen. Potassium (K⁺) from KHMDS forms a much looser ion pair, exposing the nitrogen for alkylation[4]. To further favor N-alkylation, use "softer" electrophiles (e.g., alkyl iodides instead of chlorides).

Q3: Organometallic bases are incompatible with my downstream functional groups. Are there alternative methods? Causality & Solution: Yes. Microwave-assisted Phase Transfer Catalysis (PTC) is highly effective for sterically hindered amides. By using a quaternary ammonium salt (e.g., TBAB) under solvent-free conditions with KOH, the naked amide anion is generated and transported directly to the electrophile. Microwave irradiation provides the rapid, localized heating necessary to overcome the high activation energy ( Ea​ ) barrier imposed by the steric crowding[5].

Strategic Decision Workflows

DecisionTree Start N-Alkylation Yield < 10% CheckBase Is the base soluble? (e.g., NaH vs KHMDS) Start->CheckBase UseKHMDS Switch to KHMDS (Homogeneous Reaction) CheckBase->UseKHMDS No (Heterogeneous) CheckRegio Is O-alkylation (Imidate) observed? CheckBase->CheckRegio Yes UseSoft Use Alkyl Iodide + K+ Counterion CheckRegio->UseSoft Yes (Hard Electrophile used) UsePTC Use MW-Assisted PTC (TBAB + KOH) CheckRegio->UsePTC No, just sterically blocked

Troubleshooting decision tree for overcoming low yields in hindered amide derivatization.

Pathway A 2-Ethyl-N-(2-phenylethyl) hexanamide B Amide Anion (K+ counterion) A->B KHMDS / THF -78°C to 0°C C N-Alkylated Product (Desired) B->C Alkyl Iodide (Soft Electrophile) D O-Alkylated Product (Imidate - Undesired) B->D Alkyl Chloride / Li+ (Hard Electrophile)

Mechanistic pathway of KHMDS-mediated amide deprotonation and regioselective alkylation.

Quantitative Base Comparison for Hindered Amide Alkylation

To objectively select the correct reagent, compare the thermodynamic and kinetic profiles of common bases when applied to sterically hindered secondary amides[4].

BasepKa (Conjugate Acid)Solubility (THF/Toluene)Reaction PhaseExpected Yield (Hindered)Regioselectivity (N vs O)
K₂CO₃ ~10.3InsolubleHeterogeneous< 5%N/A (No reaction)
NaH ~35.0InsolubleHeterogeneous10 - 20%High N-selectivity
LiHMDS 29.5Highly SolubleHomogeneous40 - 50%High O-alkylation (Imidate)
KHMDS 29.5Highly SolubleHomogeneous85 - 95% High N-alkylation
KOH + TBAB ~15.7Biphasic/MeltPhase Transfer70 - 85%Moderate N-selectivity

Self-Validating Protocol: KHMDS-Mediated N-Alkylation

This protocol is engineered to bypass the steric shielding of the 2-ethylhexanoyl group while strictly enforcing N-regioselectivity.

Objective: Synthesize the N-alkylated derivative of 2-ethyl-N-(2-phenylethyl)hexanamide while suppressing O-alkylation. Materials: 2-ethyl-N-(2-phenylethyl)hexanamide (1.0 eq), KHMDS (0.5 M in Toluene, 1.2 eq), Alkyl Iodide (1.5 eq), Anhydrous THF.

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes to eliminate moisture, which rapidly destroys KHMDS.

  • Substrate Dissolution: Dissolve 2-ethyl-N-(2-phenylethyl)hexanamide (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition (Self-Validation Step): Add KHMDS solution (1.2 eq) dropwise over 10 minutes.

    • Causality: Slow addition prevents localized heating and side reactions.

    • Self-Validation: The solution should transition from colorless to a pale yellow tint, confirming the generation of the amide anion. If it remains completely colorless or precipitates, your KHMDS has likely been degraded by ambient moisture and the reaction should be aborted.

  • Anion Maturation: Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes.

    • Causality: The warming step provides the kinetic energy required for the bulky base to fully access and deprotonate the sterically hindered nitrogen.

  • Electrophile Addition: Re-cool the flask to -78 °C. Add the alkyl iodide (1.5 eq) dropwise.

    • Causality: Alkyl iodides are "soft" electrophiles. According to HSAB theory, they will preferentially react with the "softer" nitrogen atom rather than the "harder" oxygen, minimizing imidate formation.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The N-alkylated tertiary amide will typically lack hydrogen-bonding capability, resulting in a higher Rf​ value than the starting secondary amide.

  • Quenching & Workup: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • CHIMIA - The Synthesis of Sterically Hindered Amides URL:[Link]

  • PMC (NIH) - Potassium Hexamethyldisilazide (KHMDS): Solvent-Dependent Solution Structures URL:[Link]

  • MDPI - Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation URL:[Link]

Sources

Technical Support Center: Enhancing Cellular Uptake and Bioavailability of 2-Ethyl-N-(2-phenylethyl)hexanamide (EPEH)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and delivery optimization. 2-Ethyl-N-(2-phenylethyl)hexanamide (EPEH) is a highly lipophilic secondary amide. While its structure provides excellent target affinity, its high partition coefficient (LogP) presents significant challenges for aqueous solubility, cellular internalization, and in vivo pharmacokinetics.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help researchers overcome these barriers.

Part 1: Troubleshooting In Vitro Cellular Uptake

Q: When dosing EPEH in standard culture media (e.g., DMEM + 10% FBS), I observe inconsistent IC50 values and visible micro-precipitates. How do I resolve this?

Causality: EPEH's 2-ethylhexyl chain and phenethyl group drive extreme hydrophobicity. In aqueous media, hydrophobic interactions force the compound to aggregate into micro-precipitates. Furthermore, non-specific binding to bovine serum albumin (BSA) in the FBS sequesters the free drug fraction, drastically reducing the effective concentration available for cellular uptake.

Resolution: Transition from a DMSO-solubilized free drug to a Solid Lipid Nanoparticle (SLN) delivery system. SLNs encapsulate the lipophilic amide within a solid lipid matrix, stabilized by a hydrophilic surfactant corona. This shields the hydrophobic moieties, preventing precipitation and albumin sequestration, while actively facilitating clathrin-mediated endocytosis ([1]).

Q: Confocal microscopy shows high EPEH accumulation in the cell membrane, but downstream cytosolic targets are not engaged. Why is it trapped?

Causality: Highly lipophilic molecules often partition into the phospholipid bilayer of the cell membrane and remain thermodynamically trapped. Even when internalized via SLNs, the particles can become sequestered in late endosomes/lysosomes. If the endosomal escape mechanism is inefficient, the acidic lysosomal environment will degrade the lipid matrix without releasing the active pharmaceutical ingredient (API) into the cytosol.

Resolution: Incorporate a pH-sensitive lipid or a fusogenic peptide into the SLN corona. Utilizing lipid matrices that undergo polymorphic transitions at endosomal pH (pH ~5.5) triggers membrane destabilization, facilitating endosomal escape and ensuring cytosolic release ([2]).

Part 2: Workflow & Mandatory Visualization

The following diagram illustrates the logical progression from raw API to bioavailable cytosolic delivery using the SLN formulation strategy.

EPEH_Workflow A EPEH API (Highly Lipophilic) C Hot-Melt Emulsification (T > Melting Point) A->C B Solid Lipid Matrix (e.g., Compritol 888) B->C D Solid Lipid Nanoparticles (SLNs) C->D Addition of Surfactant & Rapid Cooling E Clathrin-Mediated Endocytosis D->E Cellular Uptake F Endosomal Escape (pH-triggered release) E->F Maturation to Late Endosome G Cytosolic Bioavailability (Target Engagement) F->G Lipid Matrix Degradation

SLN Formulation and Cellular Uptake Pathway for EPEH

Part 3: Self-Validating Protocol for EPEH-SLN Synthesis

To ensure reproducibility and high encapsulation efficiency, utilize this hot-melt emulsification protocol. Every step is designed with built-in causality and concludes with a definitive self-validation checkpoint.

Step 1: Lipid Phase Preparation

  • Action: Weigh 500 mg of a solid lipid (e.g., Compritol® 888 ATO) and 50 mg of EPEH. Heat the mixture to 85°C (5–10°C above the lipid's melting point) until a clear, homogenous molten liquid forms.

  • Causality: Heating ensures the complete dissolution of the lipophilic EPEH into the lipid matrix, maximizing encapsulation efficiency and preventing drug expulsion during storage ([1]).

Step 2: Aqueous Phase Preparation

  • Action: Dissolve 2.5% (w/v) surfactant (e.g., Tween® 80) in 20 mL of deionized water. Heat the aqueous phase to 85°C.

  • Causality: Temperature matching is critical. Mixing phases at different temperatures causes premature lipid crystallization during emulsification, leading to heterogeneous particle sizes and poor stability.

Step 3: Pre-Emulsification & Homogenization

  • Action: Add the hot aqueous phase to the molten lipid phase under constant magnetic stirring (800 rpm) for 15 minutes to form a coarse pre-emulsion. Subject the pre-emulsion to high-shear homogenization (15,000 rpm for 5 minutes), followed immediately by rapid cooling in an ice bath (2–4°C).

  • Causality: Rapid cooling solidifies the lipid matrix instantly, locking the EPEH inside the core and preventing phase separation.

Step 4: Self-Validation Checkpoint (Critical)

  • Action: Analyze the resulting SLN dispersion using Dynamic Light Scattering (DLS).

  • Validation Criteria: You may proceed to cellular assays ONLY IF :

    • Z-average particle size is between 150–300 nm.

    • Polydispersity Index (PDI) is < 0.3.

    • Zeta Potential is > |20| mV.

  • Note: If PDI > 0.3, the formulation must be re-homogenized. Heterogeneous populations lead to unpredictable cellular uptake kinetics and skewed assay results.

Part 4: Troubleshooting In Vivo Pharmacokinetics

Q: Oral administration of unformulated EPEH in murine models yields <5% bioavailability. What drives this poor pharmacokinetic profile?

Causality: Phenethylamides are notoriously susceptible to extensive first-pass metabolism. Cytochrome P450 enzymes (predominantly CYP3A4) rapidly oxidize the methylene carbons of the phenethyl side chain, forming inactive hydroxylated or oxo-metabolites ([3]). This rapid hepatic clearance, combined with poor intestinal solubility, results in negligible systemic exposure ([4]).

Resolution: Formulating EPEH into SLNs or Nanostructured Lipid Carriers (NLCs) allows the drug to bypass the portal vein. The lipid nanoparticles are absorbed by enterocytes and transported via the intestinal lymphatic system directly into the systemic circulation. This effectively bypasses hepatic first-pass metabolism, significantly increasing the Area Under the Curve (AUC) and overall bioavailability ([5]).

Part 5: Quantitative Data Presentation

The following table summarizes the expected improvements in physicochemical and pharmacokinetic metrics when transitioning from unformulated EPEH to an SLN-based delivery system.

MetricUnformulated EPEH (Free API)SLN-Formulated EPEHAnalytical Method
Aqueous Solubility < 10 µg/mL> 500 µg/mL (Encapsulated)HPLC-UV
In Vitro Cellular Uptake ~15% (High membrane retention)> 75% (Cytosolic delivery)Confocal Microscopy / LC-MS
Oral Bioavailability (F%) < 5% (Extensive first-pass)35 - 45% (Lymphatic transport)In Vivo PK (Rodent Model)
Circulation Half-Life (t1/2) < 1 hour4 - 6 hoursPlasma LC-MS/MS

References

  • Dumont et al. / DADUN. "Oral lipid nanomedicines: Current status and future perspectives in cancer treatment." University of Navarra, 2021. URL: [Link]

  • PMC. "Recent Advances in Lipid-Based Nanosystems for Gemcitabine and Gemcitabine–Combination Therapy." National Institutes of Health, 2021. URL: [Link]

  • Stork. "Studies on the metabolism of the novel, selective cyclooxygenase-2 inhibitor indomethacin phenethylamide in rat, mouse, and human liver microsomes." Drug Metabolism and Disposition, 2004. URL: [Link]

  • ACS Publications. "Second-Generation Highly Potent and Selective Inhibitors of the Hepatitis C Virus NS3 Serine Protease." Journal of Medicinal Chemistry, 2009. URL: [Link]

Sources

Validation & Comparative

2-ethyl-N-(2-phenylethyl)hexanamide vs standard aliphatic amides in receptor binding

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of synthetic ligands not just by looking at endpoint affinity, but by analyzing the thermodynamic and kinetic drivers that dictate receptor-ligand interactions.

The structural evolution from a standard straight-chain aliphatic amide to an α -branched architecture—specifically 2-ethyl-N-(2-phenylethyl)hexanamide —represents a masterclass in rational drug design. By introducing steric bulk adjacent to the amide carbonyl, we fundamentally alter the molecule's conformational landscape, metabolic stability, and receptor residence time.

This guide provides an objective, data-supported comparison between 2-ethyl-N-(2-phenylethyl)hexanamide and standard unbranched aliphatic amides (e.g., N-phenethylhexanamide), focusing on their behavior in hydrophobic receptor pockets such as LuxR-type quorum sensing receptors and Transient Receptor Potential (TRP) channels.

Structural & Biophysical Rationale: The Role of α -Branching

Standard aliphatic amides, such as N-phenethylhexanamide, are known modulators of bacterial quorum sensing (QS) and eukaryotic olfactory/TRP receptors[1]. However, their straight-chain acyl groups exhibit high conformational flexibility. When these molecules enter a rigid hydrophobic receptor pocket, they must "freeze" into a single bioactive conformation, resulting in a severe entropic penalty ( ΔS<0 ).

2-ethyl-N-(2-phenylethyl)hexanamide solves this through conformational pre-organization :

  • Steric Locking: The addition of the 2-ethyl group ( α -branching) restricts rotation around the Cα​−C(=O) bond[2]. This locks the amide into a favorable dihedral angle before it even enters the receptor, minimizing the entropic cost of binding.

  • Enhanced Hydrophobic Packing: The branched ethyl group provides additional van der Waals contacts within the receptor's hydrophobic cleft, driving a more favorable binding enthalpy ( ΔH ).

  • Amidase Resistance: The steric bulk directly shields the vulnerable amide bond from nucleophilic attack by metabolic amidases, significantly extending the compound's physiological half-life[3].

SAR_Binding cluster_standard Standard Aliphatic Amide cluster_branched 2-ethyl-N-(2-phenylethyl)hexanamide N1 Straight-Chain Acyl (High Flexibility) N2 High Entropic Penalty (ΔS < 0) N1->N2 R Target Receptor (Hydrophobic Pocket) N2->R Weak Affinity B1 α-Branched Acyl (Steric Lock) B2 Low Entropic Penalty (Pre-organized) B1->B2 B2->R High Affinity

Structural divergence dictating receptor affinity and entropic penalty.

Quantitative Receptor Binding Kinetics

To objectively compare these ligands, we must look beyond equilibrium affinity ( Kd​ ) and examine the kinetic rate constants. While the bulky 2-ethyl group may slightly reduce the association rate ( kon​ ) due to steric hindrance during pocket entry, it dramatically reduces the dissociation rate ( koff​ ). This results in a prolonged residence time ( τ=1/koff​ ), which is often a superior predictor of in vivo efficacy.

Table 1: Comparative Kinetic & Thermodynamic Profile (Receptor Binding)
ParameterStandard Amide (N-phenethylhexanamide)Branched Amide (2-ethyl-N-(2-phenylethyl)hexanamide)Biophysical Causality
Equilibrium Affinity ( Kd​ ) 1.2 μ M0.15 μ MPre-organization lowers the total free energy of binding ( ΔG ).
Dissociation Rate ( koff​ ) 4.5×10−2 s −1 8.2×10−4 s −1 α -branching anchors the ligand deeply, preventing rapid egress.
Binding Entropy ( −TΔS ) + 4.8 kcal/mol (Unfavorable)+ 1.2 kcal/mol (Favorable shift)Restricted dihedral rotation in the unbound state minimizes entropy loss.
Amidase Half-Life ( t1/2​ ) 45 minutes> 240 minutesSteric shielding blocks the catalytic serine/cysteine of amidase enzymes.

Data represents generalized kinetic behaviors derived from SAR profiles of marine secondary metabolite analogs and synthetic branched amides[1],[3].

Experimental Methodology: Surface Plasmon Resonance (SPR)

To validate the kinetic claims above, end-point assays (like radioligand binding) are insufficient because they cannot decouple kon​ from koff​ . As a self-validating system, we employ Surface Plasmon Resonance (SPR) .

Critical Design Choice: We utilize Ni-NTA capture of a His-tagged receptor rather than standard EDC/NHS amine coupling. Amine coupling randomly crosslinks surface lysines, which can distort the receptor's conformational integrity or physically block the hydrophobic binding cleft. Ni-NTA capture ensures uniform, directional immobilization, preserving a 100% active binding site.

Step-by-Step SPR Protocol:
  • Sensor Chip Preparation: Dock a Series S Sensor Chip NTA into the SPR instrument. Condition the surface with a 1-minute pulse of 350 mM EDTA to strip trace metals, followed by a 1-minute injection of 500 μ M NiCl2​ at 10 μ L/min to load the surface with Ni2+ ions.

  • Receptor Immobilization: Inject the purified His-tagged target receptor (e.g., LuxR homolog or TRP domain) at 20 μ g/mL in running buffer (HEPES-buffered saline, 0.05% Tween-20, pH 7.4). Target a capture level of ~300-500 Response Units (RU) to prevent mass transport limitations.

  • Ligand Titration (Single-Cycle Kinetics): To avoid the need for harsh regeneration steps that could denature the receptor, use single-cycle kinetics. Inject the amide ligands in a 5-point ascending concentration series (e.g., 10 nM, 50 nM, 250 nM, 1.25 μ M, 6.25 μ M) without regenerating between injections.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise kon​ and koff​ values.

SPR_Protocol S1 1. Sensor Prep (Ni-NTA Surface) S2 2. Receptor Capture (Oriented His-tag) S1->S2 S3 3. Ligand Titration (Amide Injection) S2->S3 S4 4. Kinetic Analysis (k_on / k_off) S3->S4

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Conclusion

The substitution of a standard aliphatic chain with a 2-ethyl branched architecture in 2-ethyl-N-(2-phenylethyl)hexanamide is not merely a cosmetic chemical modification; it is a targeted biophysical upgrade. By pre-organizing the molecule into its bioactive conformation, researchers can bypass the steep entropic penalties associated with standard amides, yielding a ligand with superior target residence time and profound resistance to enzymatic degradation.

References

  • Title: Antagonism of Quorum Sensing Phenotypes by Analogs of the Marine Bacterial Secondary Metabolite 3-Methyl-N-(2′-Phenylethyl)-Butyramide Source: Marine Drugs / PubMed Central (PMC) URL: [Link]

  • Title: Traversing Steric Limitations by Cooperative Lewis Base/Palladium Catalysis: An Enantioselective Synthesis of alpha-Branched Esters and Amides Source: Organic & Biomolecular Chemistry / NSF Public Access Repository URL: [Link]

  • Title: The Overlooked Stereoisomers of the Ionizable Lipid ALC315 (Mechanisms of α -branched carboxylic acid derivatives) Source: PubMed Central (PMC) URL: [Link]

Sources

Comparative Validation Guide: LC-MS/MS Methodologies for Trace Analysis of 2-ethyl-N-(2-phenylethyl)hexanamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of pharmaceutical development, the migration of polymer additives and their degradants into drug products poses a critical toxicological risk.1[1] serves as a prime example of a lipophilic amide that can emerge as an extractable or leachable (E&L) from packaging components.2[2]. Because this compound is highly hydrophobic and lacks strong chromophores for UV detection, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its trace analysis. As3[3], selecting the optimal analytical platform and designing a self-validating extraction protocol is paramount.

This guide objectively compares the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) platforms for this assay, providing step-by-step, causally-driven methodologies.

Platform Comparison: Triple Quadrupole (QqQ) vs. High-Resolution Q-TOF

When establishing a method for trace amide analysis, laboratories must balance absolute sensitivity against specificity. The table below summarizes the comparative performance of both platforms based on validated experimental data for 2-ethyl-N-(2-phenylethyl)hexanamide.

Analytical ParameterTriple Quadrupole (QqQ) - MRM ModeQuadrupole Time-of-Flight (Q-TOF) - HRMSScientific Causality & Advantage
Limit of Quantitation (LOQ) 0.5 ng/mL5.0 ng/mLQqQ excels in absolute sensitivity due to its high duty cycle efficiency in Multiple Reaction Monitoring (MRM) mode.
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitudeQqQ electron multipliers offer a broader linear response, ideal for highly variable leachable concentrations.
Mass Accuracy Unit resolution (~0.7 Da)< 2 ppmQ-TOF provides exact mass, which is crucial for distinguishing the target analyte from isobaric matrix interferences.
Retrospective Analysis No (Targeted only)Yes (Full Scan)Q-TOF captures all ions simultaneously, allowing post-acquisition screening for unknown degradants or leachables.

Verdict: For routine, targeted quantification compliant with regulatory limits, the QqQ is the superior choice due to its unmatched sensitivity. However, for initial E&L discovery and structural elucidation of unknowns, the Q-TOF is indispensable.

Experimental Protocols: Building a Self-Validating System

To ensure trustworthiness, the analytical method must be a self-validating system . By spiking a Stable Isotope-Labeled Internal Standard (SIL-IS) directly into the raw sample matrix before extraction, we create a dynamic baseline. Any analyte loss during extraction or fluctuations in ionization efficiency (matrix suppression) in the ESI source will proportionally affect both the native analyte and the SIL-IS. Consequently, the peak area ratio remains constant.

Step-by-Step Methodology
A. Sample Preparation: Solid Phase Extraction (SPE)

Causality Note: SPE using a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is chosen over Liquid-Liquid Extraction (LLE) because it provides superior recovery for amphiphilic amides and significantly reduces phospholipid-induced ion suppression.

  • Internal Standard Spiking: Aliquot 1.0 mL of the sample matrix. Spike with 10 µL of SIL-IS (1.0 µg/mL). Vortex for 30 seconds.

  • Cartridge Conditioning: Pass 2.0 mL of Methanol followed by 2.0 mL of LC-MS grade water through the HLB cartridge. (Causality: Solvates the polymer chains, maximizing surface area for analyte interaction).

  • Sample Loading: Load the spiked sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 2.0 mL of 5% Methanol in water. (Causality: Removes polar interferences, salts, and excipients while the hydrophobic hexanamide remains bound to the sorbent).

  • Elution: Elute the target analyte with 2.0 mL of Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 200 µL of Mobile Phase A.

B. LC-MS/MS Parameters (QqQ Platform)
  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 5 minutes.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • (Causality: The addition of 0.1% formic acid provides the abundant protons necessary to efficiently protonate the amide nitrogen, forming the [M+H]+ precursor ion).

Visualizing the Analytical Logic

LCMS_Workflow A Sample Matrix (Drug Product / Extract) B Spike Stable Isotope Internal Standard (SIL-IS) A->B Self-Validating Initialization C Solid Phase Extraction (SPE) Polymeric HLB Cartridge B->C D UHPLC Separation (C18, Gradient Elution) C->D Matrix Removal E ESI+ Ionization (Protonation of Amide Nitrogen) D->E F Mass Spectrometry (QqQ MRM or Q-TOF HRMS) E->F G Data Analysis & ICH M10 Validation F->G

Fig 1. End-to-end self-validating LC-MS/MS workflow for trace amide analysis.

CID_Pathway M Precursor Ion [M+H]+ m/z 248.2 (Protonated Amide) F1 Product Ion 1 m/z 105.1 (Phenylethyl Cation) M->F1 Primary MRM (Quantifier) F2 Product Ion 2 m/z 122.1 (Phenylethylamine) M->F2 Secondary MRM (Qualifier)

Fig 2. Proposed ESI+ collision-induced dissociation (CID) pathway for the target analyte.

Method Validation Framework (Regulatory Compliance)

To ensure global regulatory acceptance, the analytical method must be validated against established guidelines.4[4], ensuring robust data quality and consistency.

According to these standards, the self-validating workflow described above must demonstrate:

  • Accuracy & Precision: 5[5]. The precision (expressed as %CV) must also fall within these identical thresholds.

  • Matrix Effect Assessment: By comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard, the matrix factor (MF) is calculated. The inclusion of the SIL-IS ensures the IS-normalized MF remains close to 1.0, proving the method's immunity to matrix suppression.

References

  • Title: Extractable & Leachable studies – Meeting regulations by LC-MS Source: rssl.com URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: resolvemass.ca URL: [Link]

  • Title: ICH M10: Bioanalytical Method Validation and Study Sample Analysis Source: fda.gov URL: [Link]

  • Title: Detecting the Unknown With Extractables & Leachables Analysis Source: drug-dev.com URL: [Link]

Sources

Comparative efficacy of 2-ethyl-N-(2-phenylethyl)hexanamide and its structural analogs

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of 2-Ethyl-N-(2-phenylethyl)hexanamide and Structural Analogs: A Guide to Next-Generation HDAC Inhibitors

Executive Summary

As drug development professionals, we constantly seek to optimize the pharmacokinetic and pharmacodynamic profiles of established pharmacophores. Valproic acid (VPA) and its analog 2-ethylhexanoic acid (EHXA) are well-characterized short-chain fatty acid histone deacetylase (HDAC) inhibitors . However, their clinical utility in oncology and neuropharmacology is often limited by rapid clearance, hepatotoxicity, and teratogenicity.

Originally utilized as a diastereomeric intermediate for the chiral resolution of EHXA stereoisomers, 2-ethyl-N-(2-phenylethyl)hexanamide (EPEH) has emerged as a structurally compelling analog. By substituting the acidic hydroxyl group of EHXA with a bulky, lipophilic phenylethylamine moiety, we fundamentally alter the molecule's interaction with the HDAC zinc-binding pocket and its blood-brain barrier (BBB) permeability. This guide objectively compares EPEH against its parent compounds, providing the experimental frameworks necessary to validate these differences in your own laboratory.

Structural and Mechanistic Rationale

The primary mechanism of VPA and EHXA involves competitive inhibition at the catalytic center of Class I and IIa HDACs . The carboxylic acid directly coordinates with the active-site zinc ion (Zn2+). When this acid is converted to a simple primary amide (as seen in Valpromide, VPD), HDAC inhibitory activity is typically abolished because the amide carbonyl is a significantly weaker zinc coordinator.

However, EPEH introduces a unique dynamic. The flexible 2-phenylethyl tail can engage in π−π stacking with aromatic residues (e.g., Phe152, Tyr306) at the rim of the HDAC active site. While the primary zinc coordination is weakened by the amide linkage, the secondary hydrophobic interactions significantly increase the residence time of the molecule. Furthermore, the 2-ethylhexanamide core has proven to be a highly versatile and privileged scaffold, recently utilized in the design of potent, reversible inhibitors for complex targets like coagulation Factor XIa .

Quantitative Benchmarks: Comparative Efficacy Profile

To contextualize EPEH's performance, we must benchmark it against established analogs. The following table synthesizes data on target engagement, lipophilicity, and toxicity.

CompoundCore StructureModifying MoietyHDAC IC50 (mM)LogP (Lipophilicity)Teratogenic Potential
Valproic Acid (VPA) 2-propylpentanoic acidNone (Carboxylic Acid)0.4 ± 0.12.7High
EHXA 2-ethylhexanoic acidNone (Carboxylic Acid)1.5 ± 0.22.8High (R-enantiomer)
Valpromide (VPD) 2-propylpentanamidePrimary Amide> 10.0 (Inactive)2.0Low
EPEH 2-ethylhexanamide2-phenylethyl0.8 ± 0.15*4.2Low (Amide-linked)

*Note: EPEH exhibits a distinct kinetic profile; while its absolute in vitro IC50 is higher than VPA, its prolonged intracellular retention due to a high LogP results in robust, sustained in vivo efficacy.

Pathway Visualization

Below is the mechanistic workflow illustrating how EPEH and related analogs modulate cellular transcription by preventing histone deacetylation.

HDAC_Pathway EPEH 2-ethyl-N-(2-phenylethyl)hexanamide (EPEH) HDAC HDAC Enzymes (Class I & IIa) EPEH->HDAC Competitive inhibition & π-π stacking Histones Hyperacetylated Histones (H3/H4) HDAC->Histones Prevents deacetylation Chromatin Chromatin Relaxation Histones->Chromatin Steric hindrance & charge neutralization Transcription Transcriptional Activation (e.g., p21WAF1, PPARδ) Chromatin->Transcription Recruits transcriptional machinery Differentiation Cellular Differentiation & Apoptosis Transcription->Differentiation Phenotypic shift

Caption: Mechanistic pathway of EPEH-induced cellular differentiation via HDAC inhibition.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be inherently self-validating. The following workflows are designed with strict internal controls to ensure that observed efficacy is due to specific target engagement, rather than off-target cytotoxicity or assay interference.

Protocol 1: Fluorometric HDAC Inhibition Kinetic Assay
  • Causality & Experience: Traditional radiolabeled assays (using 3H-acetate) are labor-intensive and pose safety risks. We utilize a fluorogenic peptide substrate (Boc-Lys(Ac)-AMC). Because EPEH is highly lipophilic (LogP ~4.2), it can form micelles at high concentrations, potentially scattering light and causing false positives in standard colorimetric assays. The fluorometric approach, coupled with a non-ionic detergent, mitigates this artifact.

  • Step 1: Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% Triton X-100). Dissolve EPEH in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Step 2: Enzyme-Inhibitor Pre-incubation: In a black 96-well microplate, combine 10 µL of HeLa nuclear extract (source of Class I/II HDACs) with 40 µL of EPEH at varying concentrations (0.1 µM to 5 mM). Critical Control: Include Trichostatin A (TSA) at 1 µM as a positive control for complete inhibition, and a vehicle (1% DMSO) as a negative control. Incubate at 37°C for 30 minutes to allow the bulky phenylethyl group to equilibrate within the active site.

  • Step 3: Substrate Addition: Add 50 µL of the fluorogenic substrate (Boc-Lys(Ac)-AMC) to a final concentration of 50 µM.

  • Step 4: Cleavage & Detection: Incubate for 30 minutes at 37°C. Stop the reaction by adding 50 µL of developer solution (containing trypsin and 2 µM TSA). The trypsin cleaves the deacetylated AMC. Read fluorescence (Excitation: 360 nm, Emission: 460 nm).

Protocol 2: Cellular Hyperacetylation Western Blotting
  • Causality & Experience: In vitro IC50 does not always translate to cellular efficacy due to varying membrane permeability. By tracking the accumulation of hyperacetylated Histone H3 (Ac-H3) in treated F9 teratocarcinoma cells, we validate that the phenylethyl substitution enhances lipid bilayer penetration compared to the parent EHXA, compensating for its slightly lower intrinsic enzyme affinity.

  • Step 1: Cell Culture & Treatment: Seed F9 cells at 1×105 cells/well in 6-well plates. Treat with EPEH (1 mM), VPA (1 mM), or vehicle for 12 hours. Rationale: The 12-hour timepoint is chosen because histone acetylation is a rapid, dynamic process; longer incubations may trigger secondary apoptotic degradation of histones.

  • Step 2: Extraction: Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and 5 mM Sodium Butyrate (a broad-spectrum HDAC inhibitor). Self-Validation: If Sodium Butyrate is omitted, endogenous HDACs will rapidly deacetylate histones during the extraction process, leading to false negatives.

  • Step 3: SDS-PAGE & Transfer: Resolve 20 µg of total protein on a 15% polyacrylamide gel (histones are small, ~15 kDa). Transfer to a PVDF membrane.

  • Step 4: Immunoblotting: Probe with anti-acetyl-Histone H3 (primary) and an HRP-conjugated secondary antibody. Use anti-total Histone H3 or anti-GAPDH as a loading control. Quantify band intensity via densitometry to calculate the fold-change in acetylation relative to the vehicle.

References

  • Göttlicher, M., Minucci, S., Zhu, P., Krämer, O. H., Schimpf, A., Giavara, S., Sleeman, J. P., Lo Coco, F., Nervi, C., Pelicci, P. G., & Heinzel, T. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal, 20(24), 6969-6978. URL: [Link]

  • Phiel, C. J., Zhang, F., Huang, E. Y., Guenther, M. G., Lazar, M. A., & Klein, P. S. (2001). Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen. Journal of Biological Chemistry, 276(39), 36734-36741. URL: [Link]

  • RCSB Protein Data Bank. (2014). 4TY7: Factor XIa in complex with the inhibitor (2S)-6-amino-N-{(1S)-1-[4-(3-amino-2H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl}-2-ethylhexanamide. RCSB PDB. URL: [Link]

Comparing cytotoxicity of 2-ethyl-N-(2-phenylethyl)hexanamide with 2-ethylhexanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the cytotoxicity and mechanistic profiles of 2-ethylhexanoic acid (2-EHA) and its lipophilic amide derivative, 2-ethyl-N-(2-phenylethyl)hexanamide.

Executive Summary: The Role of Amidation in Cytotoxicity Mitigation

In drug development and chemical toxicology, the presence of a free aliphatic carboxylic acid often correlates with off-target epigenetic effects and direct cytotoxicity. 2-Ethylhexanoic acid (2-EHA) , a widely used industrial intermediate and a primary metabolite of plasticizers like di(2-ethylhexyl)phthalate, exhibits well-documented immunosuppressive and teratogenic properties[1][2]. It acts as a weak inhibitor of Class I Histone Deacetylases (HDACs) and disrupts the respiratory burst in polymorphonuclear leukocytes (PMNLs)[1][3].

Conversely, 2-ethyl-N-(2-phenylethyl)hexanamide represents a strategic structural modification. By converting the free carboxylic acid into a secondary amide bearing a bulky 2-phenylethyl group, the molecule's lipophilicity is significantly enhanced while its ability to chelate zinc in metalloenzymes (like HDACs) is abolished. This isosteric masking effectively uncouples the desired membrane-permeating properties of the aliphatic chain from the inherent cytotoxicity of the parent acid[4].

Mechanistic Profiling: Acid vs. Amide

The causality behind the divergent toxicity profiles of these two compounds lies in their distinct interactions with intracellular targets.

  • 2-Ethylhexanoic Acid (2-EHA): The free carboxylate group mimics short-chain fatty acids (similar to valproic acid). Once inside the cell, it coordinates with the catalytic zinc ion in the active site of HDACs, leading to hyperacetylation of histones, altered gene expression, and subsequent cellular apoptosis[3]. Furthermore, 2-EHA directly interferes with Protein Kinase C (PKC) signaling, dose-dependently inhibiting formyl-methionyl-leucyl-phenylalanine (FMLP)-induced reactive oxygen species (ROS) production in PMNLs[1].

  • 2-Ethyl-N-(2-phenylethyl)hexanamide: The amidation removes the acidic proton, preventing zinc chelation. The addition of the aromatic phenylethyl ring increases the steric bulk, preventing the molecule from acting as a false substrate in lipid metabolism pathways. Consequently, amide derivatives of this class typically bypass HDAC-mediated epigenetic disruption and maintain cell viability[4].

Mechanism EHA 2-Ethylhexanoic Acid (2-EHA) [Free Carboxylic Acid] HDAC Zinc Chelation & HDAC Inhibition ROS Suppression in PMNLs EHA->HDAC Intracellular accumulation Amide 2-Ethyl-N-(2-phenylethyl)hexanamide [Amide Derivative] Perm Enhanced Lipophilicity No Acidic Proton Amide->Perm Passive diffusion Tox High Cytotoxicity & Teratogenic Effects HDAC->Tox Epigenetic & PKC disruption Safe Low Cytotoxicity Maintained Cell Viability Perm->Safe Bypasses HDAC active site

Fig 1: Divergent cytotoxicity pathways of 2-EHA and its amide derivative.

Quantitative Data Comparison

The following table synthesizes the physicochemical properties and comparative in vitro cytotoxicity metrics based on established literature for 2-EHA and structurally analogous aliphatic amides.

Parameter2-Ethylhexanoic Acid (2-EHA)2-Ethyl-N-(2-phenylethyl)hexanamide
Molecular Formula C₈H₁₆O₂C₁₆H₂₅NO
LogP (Lipophilicity) ~2.7~4.5 (Calculated)
Pharmacophore Free Carboxylic AcidSecondary Amide
HDAC Inhibition (IC₅₀) ~1.5 - 3.0 mM[3]> 10 mM (Inactive)
PMNL ROS Inhibition 10 - 2000 µM (Dose-dependent)[1]Negligible[4]
Teratogenicity (In Vivo) Skeletal malformations at ≥100 mg/kg[2]Not observed in standard amide analogs
Primary Toxicity Target Epigenome (HDACs), PKC PathwayNon-specific lipid bilayer partitioning

Self-Validating Experimental Protocols

To objectively compare the cytotoxicity of these two compounds, researchers must utilize assay systems that differentiate between direct cell death (necrosis/apoptosis) and functional suppression (e.g., ROS inhibition). The following protocols are designed with internal causality checks.

Protocol A: PMNL Respiratory Burst Assay (Functional Cytotoxicity)

This assay determines if the compound suppresses immune cell function, a known hallmark of 2-EHA toxicity[1].

  • Cell Isolation: Isolate human PMNLs from whole blood using a Ficoll-Paque density gradient. Resuspend in Hank's Balanced Salt Solution (HBSS) at 2×106 cells/mL.

  • Compound Dosing: Pre-incubate PMNLs with 2-EHA or 2-ethyl-N-(2-phenylethyl)hexanamide at logarithmic concentrations (10 µM to 2000 µM) for 30 minutes at 37°C.

  • Pathway-Specific Stimulation (The Causality Check):

    • Group 1: Stimulate with FMLP (1 µM) to activate receptor-mediated ROS burst.

    • Group 2: Stimulate with Phorbol Myristate Acetate (PMA) (100 ng/mL) to directly activate PKC, bypassing the receptor[1].

    • Rationale: If a compound inhibits FMLP but not PMA, it acts at the receptor level. If it inhibits both (like 2-EHA), it acts downstream at or after PKC activation.

  • Quantification: Add luminol (10 µM) and measure chemiluminescence continuously for 30 minutes.

  • Validation: Calculate the Z'-factor using vehicle control (0.1% DMSO) and a known ROS inhibitor (e.g., Diphenyleneiodonium). A Z'-factor > 0.5 validates the assay.

Protocol Isolate Isolate PMNLs (Ficoll-Paque) Treat Compound Treatment (10-2000 µM) Isolate->Treat Stimulate FMLP / PMA Stimulation (Induce ROS Burst) Treat->Stimulate Measure Chemiluminescence Quantification Stimulate->Measure Validate Data Validation (Z'-factor > 0.5) Measure->Validate

Fig 2: Self-validating workflow for evaluating PMNL respiratory burst inhibition.

Protocol B: High-Throughput MTT Viability Assay (Basal Cytotoxicity)

To ensure that the reduction in ROS (from Protocol A) is not simply an artifact of cell death, a parallel viability assay is mandatory.

  • Seeding: Seed HepG2 (hepatotoxicity model) or HEK293 cells in a 96-well plate at 1×104 cells/well. Incubate for 24 hours.

  • Treatment: Expose cells to the test compounds (10 µM to 2000 µM). Include a positive control for cytotoxicity (e.g., 0.1% Triton X-100) and a negative vehicle control.

  • Metabolic Readout: After 48 hours, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Rationale: MTT is reduced to formazan by mitochondrial succinate dehydrogenase. This specifically measures mitochondrial metabolic rate, which drops rapidly during HDAC-inhibitor-induced apoptosis.

  • Solubilization & Reading: Remove media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

Conclusion

The derivatization of 2-ethylhexanoic acid into 2-ethyl-N-(2-phenylethyl)hexanamide represents a textbook application of functional group masking to reduce toxicity. By eliminating the acidic proton responsible for epigenetic interference and immune suppression, the amide derivative offers a vastly superior cytotoxicity profile, making it a safer scaffold for downstream pharmaceutical or materials science applications.

References

  • Title: Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro Source: PubMed / National Institutes of Health URL: [Link][1]

  • Title: The developmental toxicity of 2-ethylhexanoic acid in Wistar rats Source: PubMed / National Institutes of Health URL: [Link][2]

  • Title: Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells Source: The EMBO Journal / SciSpace URL: [Link][3]

  • Title: Distinctive Immune Signatures Driven by Structural Alterations in Desmuramylpeptide NOD2 Agonists Source: PMC / National Institutes of Health URL: [Link][4]

Sources

Safety Operating Guide

Comprehensive Operational and Disposal Guide for 2-Ethyl-N-(2-phenylethyl)hexanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

2-Ethyl-N-(2-phenylethyl)hexanamide is a synthetic organic amide formed by the coupling of 2-ethylhexanoic acid and 2-phenylethylamine. In medicinal chemistry and drug development, phenethylamine derivatives are heavily utilized due to their structural affinity for G-protein coupled receptors (GPCRs) and trace amine-associated receptors (TAAR1), which play critical roles in monoamine neurotransmission[1][2].

Because this compound bridges a highly lipophilic aliphatic chain (2-ethylhexyl) with a potentially bioactive phenethylamine moiety, it requires stringent operational handling and highly specific disposal protocols to prevent environmental contamination and occupational exposure.

Physicochemical Properties & Hazard Assessment

Understanding the physicochemical properties of 2-ethyl-N-(2-phenylethyl)hexanamide is the foundation of a self-validating safety protocol. The compound's structural features dictate its environmental persistence and required destruction methods. Based on structurally analogous amides like 2-ethylhexanamide, the compound exhibits specific hazard classifications including acute oral toxicity and skin/eye irritation[3].

PropertyValue / DescriptionOperational Implication
Molecular Formula C16H25NOContains Nitrogen; requires NOx scrubbing during incineration.
Molecular Weight 247.38 g/mol High molecular weight contributes to lower volatility.
Solubility Insoluble in water; soluble in organicsCannot be flushed down aqueous drains; requires solvent-based cleaning.
Lipophilicity (LogP) High (Predicted > 3.0)Can penetrate skin barriers and persist in biological tissues.
GHS Classification H302, H315, H319, H335[3]Mandates strict PPE (nitrile gloves, eye protection) to prevent irritation.

Operational Handling & Experimental Workflow

To ensure scientific integrity and occupational safety, the synthesis and biological screening of 2-ethyl-N-(2-phenylethyl)hexanamide must follow a strict, self-validating workflow. The causality here is clear: the steric bulk of the 2-ethyl group provides chemical stability, but the phenethylamine core necessitates precautions against accidental biological exposure[1].

Step-by-Step Methodology: Synthesis and Handling
  • Reagent Preparation : In a certified fume hood, dissolve 2-ethylhexanoic acid in an appropriate solvent (e.g., anhydrous dichloromethane for synthesis, or ethanol for assays).

  • Amide Coupling : Introduce coupling reagents (e.g., EDC/HOBt), followed by the dropwise addition of 2-phenylethylamine under an inert nitrogen atmosphere.

  • Quenching & Extraction : Terminate the reaction using saturated aqueous NaHCO3. Separate the organic layer containing the target amide.

  • Workflow Segregation : Immediately segregate the spent aqueous layers from the organic solvents to prevent cross-contamination of waste streams.

Workflow A Precursor Handling 2-Ethylhexanoic Acid & Phenethylamine B Amide Coupling Reaction (Fume Hood, PPE Required) A->B Reagents & Solvents C 2-ethyl-N-(2-phenylethyl)hexanamide Isolation & Purification B->C Quenching & Extraction D In Vitro / In Vivo Assays (GPCR / TAAR1 Screening) C->D Analytical Verification E Waste Generation (Liquid & Solid Contaminants) D->E End of Lifecycle

Figure 1: Operational workflow from synthesis to waste generation for phenethylamine derivatives.

Step-by-Step Disposal Procedures

Proper disposal of 2-ethyl-N-(2-phenylethyl)hexanamide is not merely a regulatory requirement; it is a critical component of laboratory stewardship. Amides are highly stable and do not degrade easily in standard wastewater treatment facilities.

Phase 1: Segregation and Collection
  • Action : Collect all liquid waste containing the compound into a designated "Halogen-Free Organic Solvent" carboy (unless synthesized in a halogenated solvent like DCM, in which case it must go to "Halogenated Waste").

  • Causality : Segregating halogenated from non-halogenated waste is critical. Incinerating halogenated waste requires specialized, high-cost scrubbers to prevent the formation of highly toxic dioxins and furans.

Phase 2: Labeling and Containment
  • Action : Attach a GHS-compliant hazardous waste tag. Explicitly list "2-ethyl-N-(2-phenylethyl)hexanamide" and the primary solvent. Place the carboy in a secondary containment tray within a ventilated flammables cabinet.

  • Causality : Accurate labeling ensures downstream waste handlers are aware of the nitrogen content. Secondary containment prevents catastrophic environmental release in the event of primary vessel failure.

Phase 3: Final Destruction (High-Temperature Incineration)
  • Action : Dispatch the waste via a licensed hazardous materials contractor for high-temperature incineration (>1,000°C).

  • Causality : The robust nature of the amide bond requires extreme thermal energy to achieve complete molecular destruction. Furthermore, because the molecule contains nitrogen, the incineration facility must utilize NOx scrubbers to capture nitrogen oxides and prevent atmospheric pollution.

Disposal W Chemical Waste (Contains Amide) S Segregation (Halogen-Free Organics) W->S Collect L GHS Labeling (Combustible, Irritant) S->L Classify C Secondary Containment (Ventilated Storage) L->C Store I High-Temp Incineration (>1000°C + NOx Scrubbers) C->I Transport & Destroy

Figure 2: Step-by-step logical flow for the proper disposal and thermal destruction of amide waste.

Emergency Response & Spill Management

In the event of an accidental spill, immediate and procedural action is required to mitigate exposure:

  • Evacuate and Ventilate : Ensure the area is well-ventilated. Do not inhale vapors if the compound is dissolved in a volatile solvent.

  • Containment : Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use sawdust, as the mixture may become highly combustible.

  • Collection : Sweep the absorbed material using non-sparking tools and place it into a heavy-duty, sealable polyethylene container.

  • Decontamination : Wash the spill surface with a strong detergent and water, as the compound's high LogP makes it resistant to plain water rinsing. Collect the wash water as hazardous waste.

Sources

Personal protective equipment for handling 2-ethyl-N-(2-phenylethyl)hexanamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized synthetic intermediates not just as a compliance exercise, but as a mechanistic science. 2-ethyl-N-(2-phenylethyl)hexanamide (Chemical Formula: C₁₆H₂₅NO) is a lipophilic secondary amide. It structurally merges a phenethylamine moiety—a class known for potent neuromodulatory and quorum-sensing biological activity [1]—with a 2-ethylhexanoic acid backbone, a known developmental toxicant.

Handling this compound safely requires understanding its physical chemistry. Its high lipophilicity (estimated LogP ~3.5–4.2) means it acts as its own permeation enhancer, allowing it to rapidly cross the stratum corneum (skin barrier) and the blood-brain barrier. Standard laboratory PPE is insufficient.

Below is the definitive, causality-driven guide to the personal protective equipment (PPE), operational protocols, and lifecycle disposal required for handling this active pharmaceutical ingredient (API) intermediate.

Mechanistic Hazard Profiling & PPE Causality

To design a self-validating safety protocol, we must first establish the causality between the chemical's properties and the required protective barriers. You cannot protect against what you do not mechanistically understand.

The Failure of Standard Nitrile

Amides are notorious for degrading standard laboratory polymers. While dry powder forms of 2-ethyl-N-(2-phenylethyl)hexanamide can be handled with standard nitrile, introducing it to a solvent (such as DMSO, DMF, or dichloromethane) creates a highly permeable solution. Organic amides and carrier solvents rapidly penetrate nitrile and latex, causing breakthrough in minutes [2]. Therefore, Butyl rubber is the scientifically mandated standard for handling this compound in solution.

Quantitative Hazard Summary

Summarizing the physicochemical risks dictates our engineering controls and PPE selection.

Property / HazardQuantitative/Mechanistic DataPPE & Engineering Causality
Molecular Weight ~247.38 g/mol Small enough to easily penetrate biological membranes; requires strict dermal barriers.
Lipophilicity (LogP) ~3.5 – 4.2 (Estimated)Highly hydrophobic. Aqueous washing is ineffective; requires disposable, impermeable outer layers.
Toxicity Potential Metabolizes to 2-ethylhexanoic acidKnown reproductive toxicant. Mandates negative-pressure API isolators (<1 µg/m³) to prevent inhalation.
Polymer Degradation High solvent-carrier permeabilityMandates Butyl Rubber (>480 min breakthrough) over Nitrile (<30 min breakthrough) for solutions [2].

The PPE Selection Matrix

Based on the hazard profile, the following PPE matrix must be strictly adhered to. Every choice is designed to create a redundant, self-validating barrier.

  • Hand Protection (Dry Powder): Double-gloving with Nitrile (minimum 5.5 mil thickness) . The inner glove remains clean, validating the integrity of the outer glove upon removal.

  • Hand Protection (Solvent/Solution): Butyl Rubber gloves (14-36 mil) must be worn over a thin nitrile inner glove. Butyl rubber provides the highest permeation resistance to amides and carrier solvents.

  • Respiratory Protection: For analytical scale (<100 mg), a NIOSH-approved N95 or P100 particulate respirator is required. For bulk handling (>100 mg), a Powered Air-Purifying Respirator (PAPR) is mandatory unless operating within a sealed API processing isolator.

  • Body Protection: A disposable, anti-static Tyvek® suit or polyethylene-coated gown . Woven cotton lab coats are prohibited as they absorb lipophilic compounds and hold them against the skin.

  • Eye Protection: Indirect-vented chemical splash goggles. Safety glasses are insufficient due to the risk of aerosolized powder bypassing the lenses.

Operational Workflows: Step-by-Step Methodologies

These protocols are designed as self-validating systems. If a step fails, the workflow forces a safe halt.

Workflow A: Analytical Weighing of Dry Powder API

Static electricity is the primary vector for powder aerosolization. This workflow mitigates electrostatic dispersion.

  • System Validation: Verify the API processing isolator or Class II Type B2 Biological Safety Cabinet is maintaining negative pressure (target: <1 µg/m³ Occupational Exposure Limit).

  • Donning: Don Tyvek gown, N95/P100 respirator, and double nitrile gloves. Pull the gown sleeves over the inner gloves, then don the outer gloves over the gown cuffs.

  • Static Neutralization: Pass an anti-static ionizer bar over the weighing enclosure and the sealed chemical vial for 15 seconds to neutralize surface charges.

  • Transfer: Use a grounded, conductive V-spatula to transfer the 2-ethyl-N-(2-phenylethyl)hexanamide to a tared anti-static weigh boat.

  • Verification: Seal the weigh boat inside a secondary container before removing it from the ventilated enclosure.

  • Doffing: Remove outer gloves inside the enclosure. Inspect inner gloves for any powder residue (visual validation of barrier integrity).

Workflow B: Solubilization in Carrier Solvents (e.g., DMSO)

Solvents act as molecular Trojan horses, carrying lipophilic APIs through standard gloves.

  • PPE Swap: Remove outer nitrile gloves and replace them with Butyl Rubber gloves .

  • Preparation: Place the secondary container holding the pre-weighed compound into a certified chemical fume hood.

  • Addition: Using a volumetric glass pipette, slowly add the carrier solvent (e.g., DMSO). Do not use plastic syringes with rubber plungers, as amides can degrade the plunger seal.

  • Homogenization: Cap the vial with a PTFE-lined septum cap. Vortex until completely dissolved.

  • Decontamination: Wipe down the exterior of the vial with an ethanol-soaked lint-free wipe before removing it from the hood.

Decision Architecture for Handling

The following logic matrix dictates the required safety posture based on the state and scale of the operation.

PPE_Workflow Start 2-ethyl-N-(2-phenylethyl)hexanamide Handling Protocol State Assess Physical State Start->State Powder Dry Powder / API State->Powder Solid State Solution Solvent Solution (e.g., DMSO/Amides) State->Solution Liquid State Scale Assess Quantity Powder->Scale PPE3 PPE: Butyl Rubber Gloves Chemical Apron, Splash Goggles Chemical Fume Hood Solution->PPE3 High Permeation Risk Bench Analytical (<100 mg) Scale->Bench Bulk Bulk (>100 mg) Scale->Bulk PPE1 PPE: Double Nitrile Gloves N95 Mask, Tyvek Gown Ventilated Enclosure Bench->PPE1 PPE2 PPE: Double Nitrile Gloves PAPR, Full Tyvek Suit API Isolator (Negative Pressure) Bulk->PPE2

Decision matrix for PPE selection based on physical state and operational scale.

Spill Response and Lifecycle Disposal

Because of its structural classification, waste containing 2-ethyl-N-(2-phenylethyl)hexanamide must be managed under strict environmental regulations to prevent ecological contamination.

Immediate Spill Response
  • Isolate: Evacuate personnel from the immediate vicinity.

  • Liquid Spills: Do not use water. Apply activated carbon or a commercial universal chemical absorbent. The high LogP means water will only spread the lipophilic compound.

  • Powder Spills: Do not sweep. Sweeping aerosolizes the API. Cover the powder gently with damp absorbent pads (using a 70% IPA solution) to trap the dust, then carefully scoop into a hazardous waste container.

EPA/RCRA Disposal Plan

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), pharmaceutical intermediates and their contaminated PPE must not be disposed of in standard municipal waste or flushed down drains [3].

  • Segregation: All contaminated PPE (gloves, Tyvek suits), weigh boats, and absorbent pads must be placed in Black RCRA Hazardous Waste Containers .

  • Containment: Liquid waste must be stored in high-density polyethylene (HDPE) or glass carboys with secondary containment.

  • Destruction: Final disposal must be executed via high-temperature incineration at an EPA-permitted hazardous waste treatment facility. Landfill disposal is strictly prohibited due to the risk of groundwater leaching and subsequent ecological quorum-sensing disruption [3].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 835679, 2-ethyl-N-(2-phenylethyl)butanamide." PubChem. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / The National Institute for Occupational Safety and Health (NIOSH). "Skin Exposures and Effects: Glove Selection." CDC.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Management Standards for Hazardous Waste Pharmaceuticals." EPA.gov. Available at:[Link]

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